Erk5-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-bromo-6-fluorobenzoyl)-N-pyridin-3-yl-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrFN3O2/c18-12-4-1-5-13(19)15(12)16(23)10-7-14(21-8-10)17(24)22-11-3-2-6-20-9-11/h1-9,21H,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKCERYALDNMPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)C2=CNC(=C2)C(=O)NC3=CN=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Erk5-IN-2 Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 5 (ERK5), also known as big mitogen-activated protein kinase 1 (BMK1), is a key member of the mitogen-activated protein kinase (MAPK) family. Activated by its upstream kinase MEK5 in response to a variety of stimuli, including growth factors and cellular stress, ERK5 plays a crucial role in regulating fundamental cellular processes such as proliferation, survival, apoptosis, and angiogenesis.[1][2][3][4][5] Upon activation, ERK5 translocates to the nucleus where it modulates gene expression through two distinct mechanisms: direct phosphorylation of transcription factors and utilization of its unique C-terminal transcriptional activation domain (TAD).[1][3][6][7]
Erk5-IN-2 is a potent, selective, and orally active inhibitor of ERK5. This technical guide provides an in-depth overview of the downstream signaling pathways affected by this compound, with a focus on its mechanism of action, effects on key cellular processes, and relevant experimental protocols. While specific downstream signaling data for this compound is emerging, this guide also incorporates findings from studies using other well-characterized selective ERK5 inhibitors, such as XMD8-92 and JWG-071, to provide a comprehensive understanding of the therapeutic potential of targeting the ERK5 pathway.
This compound: Quantitative Data
This compound demonstrates sub-micromolar potency in inhibiting ERK5 kinase activity. The following table summarizes the available quantitative data for this inhibitor.
| Inhibitor | Target | IC50 | Reference |
| This compound | ERK5 | 0.82 µM | --INVALID-LINK-- |
| This compound | ERK5 MEF2D | 3 µM | --INVALID-LINK-- |
Core Downstream Signaling Pathways Modulated by Erk5 Inhibition
Inhibition of ERK5 by compounds such as this compound disrupts its ability to phosphorylate and activate downstream targets, leading to significant alterations in cellular function. The primary downstream pathways affected include those regulating apoptosis, cell cycle progression, and angiogenesis.
Apoptosis Regulation
A key consequence of ERK5 inhibition is the sensitization of cancer cells to apoptosis, particularly extrinsic apoptosis initiated by death receptor ligands like TRAIL.[8][9][10]
-
Stabilization of TP53INP2 and Enhanced Caspase-8 Activation: Mechanistic studies have revealed that ERK5 phosphorylates and promotes the proteasomal degradation of Tumor Protein 53-Induced Nuclear Protein 2 (TP53INP2).[8][9] TP53INP2 is a crucial scaffold protein that facilitates the activation of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway. Inhibition of ERK5 leads to the stabilization of TP53INP2, enhancing the formation of the death-inducing signaling complex (DISC) and subsequent activation of caspase-8 and downstream effector caspases, ultimately leading to apoptosis.[8][9]
-
Induction of Apoptosis in Hematological Malignancies: In acute myeloid leukemia (AML) cells, pharmacological inhibition of ERK5 has been shown to suppress proliferation and induce apoptosis.[11]
Cell Cycle Control
ERK5 is a positive regulator of cell cycle progression.[3][5] Its inhibition can therefore lead to cell cycle arrest.
-
Regulation of G1/S Transition: ERK5 promotes the G1/S phase transition by increasing the expression of Cyclin D1 and suppressing the cyclin-dependent kinase inhibitor p21.[3][5] Inhibition of ERK5 can reverse these effects, leading to an accumulation of cells in the G1 phase.
Angiogenesis
The formation of new blood vessels, or angiogenesis, is a critical process for tumor growth and metastasis. The ERK5 signaling pathway has been identified as a significant player in this process.
-
Inhibition of Tumor Angiogenesis: In vivo studies using xenograft models have demonstrated that ERK5 inhibition can suppress tumor growth by inhibiting angiogenesis.[12][13] this compound, in particular, has been shown to suppress basic fibroblast growth factor (bFGF)-driven Matrigel plug angiogenesis.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on downstream signaling pathways.
Western Blot Analysis of Downstream Target Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation status of downstream targets such as MEF2C or the activation of key signaling proteins like caspase-8.
Materials:
-
Cell line of interest (e.g., HCT116, Kasumi-1)
-
This compound (or other selective ERK5 inhibitor)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MEF2C, anti-MEF2C, anti-cleaved caspase-8, anti-caspase-8, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[14][15][16][17][18]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control as described for the viability assay.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
In Vivo Angiogenesis Assay (Matrigel Plug Assay)
This in vivo assay assesses the effect of this compound on the formation of new blood vessels.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Matrigel (growth factor-reduced)
-
Basic fibroblast growth factor (bFGF) or Vascular Endothelial Growth Factor (VEGF)
-
This compound
-
Hemoglobin assay kit
Procedure:
-
Matrigel Preparation: Thaw Matrigel on ice and mix with bFGF or VEGF and either this compound or vehicle control.
-
Injection: Inject the Matrigel mixture subcutaneously into the flanks of the mice.
-
Treatment: Administer this compound or vehicle control to the mice systemically (e.g., by oral gavage) for a defined period (e.g., 7-10 days).
-
Plug Excision: After the treatment period, euthanize the mice and excise the Matrigel plugs.
-
Angiogenesis Quantification:
Mandatory Visualizations
Erk5 Signaling Pathway and Point of Inhibition by this compound
Caption: The Erk5 signaling cascade and the inhibitory action of this compound.
General Experimental Workflow for Assessing this compound Activity
Caption: A generalized workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a valuable tool for investigating the complex roles of the ERK5 signaling pathway in health and disease. By selectively inhibiting ERK5 kinase activity, this compound triggers a cascade of downstream effects, most notably the induction of apoptosis, inhibition of cell cycle progression, and suppression of angiogenesis. These actions underscore the potential of targeting the ERK5 pathway as a therapeutic strategy in oncology and other diseases characterized by aberrant cell proliferation and survival. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the downstream consequences of ERK5 inhibition and to evaluate the therapeutic efficacy of compounds like this compound. Further research is warranted to fully elucidate the specific downstream signaling signature of this compound in various cellular contexts and to translate these preclinical findings into clinical applications.
References
- 1. MAPK signalling: ERK5 versus ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 6. Regulation of c-Fos and Fra-1 by the MEK5-ERK5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ERK5 is targeted to myocyte enhancer factor 2A (MEF2A) through a MAPK docking motif - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. MAP kinase ERK5 modulates cancer cell sensitivity to extrinsic apoptosis induced by death-receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ddd.uab.cat [ddd.uab.cat]
- 12. Natural Angiogenesis Inhibitor Signals through Erk5 Activation of Peroxisome Proliferator-activated Receptor γ (PPARγ) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. bio-rad.com [bio-rad.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 19. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Angiogenesis Assays | Life Science Research | Merck [merckmillipore.com]
- 22. Evaluation of Angiogenesis Assays [mdpi.com]
Technical Whitepaper: The Role of ERK5 Inhibition in Cancer Cell Proliferation
Disclaimer: This document provides a comprehensive overview of the role of Extracellular signal-regulated kinase 5 (ERK5) inhibition in cancer cell proliferation. The specific compound "Erk5-IN-2" was not found in the currently available scientific literature. Therefore, this guide focuses on well-characterized, exemplary ERK5 inhibitors to elucidate the broader mechanisms and therapeutic potential of targeting the ERK5 signaling pathway in oncology.
Introduction to ERK5 Signaling in Cancer
Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP Kinase 1 (BMK1), is a member of the mitogen-activated protein kinase (MAPK) family.[1][2] Unlike other MAPKs, ERK5 possesses a unique C-terminal tail containing a transcriptional activation domain, allowing it to directly regulate gene expression.[3] The ERK5 signaling cascade is initiated by various extracellular stimuli, including growth factors and stress signals, which activate the upstream kinase MEK5 (MAPK Kinase 5).[4][5][6] Activated MEK5 then phosphorylates and activates ERK5, leading to its translocation to the nucleus.[4][5]
In the nucleus, ERK5 modulates the activity of several transcription factors, such as myocyte enhancer factor 2 (MEF2), c-Myc, and NF-κB, to promote the expression of genes involved in cell proliferation, survival, and angiogenesis.[3][6][7] The MEK5/ERK5 pathway is frequently dysregulated in various cancers, including breast, prostate, and lung cancer, and its overactivity often correlates with poor prognosis and therapeutic resistance.[8][9][10] Consequently, the pharmacological inhibition of ERK5 has emerged as a promising therapeutic strategy to impede cancer cell proliferation.[5][6]
Mechanism of Action of ERK5 Inhibitors in Cancer Cell Proliferation
ERK5 inhibitors are small molecules designed to block the kinase activity of ERK5, thereby preventing the downstream signaling events that drive cancer cell proliferation. The primary mechanisms through which these inhibitors exert their anti-proliferative effects include:
-
Cell Cycle Arrest: ERK5 plays a crucial role in regulating the progression of the cell cycle, particularly the G1/S and G2/M transitions.[6][7] It promotes the expression of key cell cycle regulators like cyclin D1 and suppresses cyclin-dependent kinase (CDK) inhibitors such as p21 and p27.[6][7] Inhibition of ERK5 leads to the stabilization of these CDK inhibitors, causing cells to arrest in the G1 or G2/M phase and thus halting proliferation.[6][7]
-
Induction of Apoptosis: ERK5 signaling promotes cell survival by inhibiting pro-apoptotic proteins and activating survival pathways.[7] Pharmacological inhibition of ERK5 has been shown to induce apoptosis in cancer cells.[4] This can occur through various mechanisms, including the activation of the endoplasmic reticulum (ER) stress response and the unfolded protein response (UPR).[4]
-
Sensitization to Other Therapies: The MEK5/ERK5 pathway has been identified as a key mechanism of resistance to other targeted therapies, such as those targeting the RAF-MEK1/2-ERK1/2 pathway.[11] Inhibition of ERK5 can re-sensitize cancer cells to these therapies, suggesting a synergistic effect in combination treatments.[12] For instance, in triple-negative breast cancer (TNBC) cells, dual inhibition of the PI3K/Akt and MEK5/ERK5 pathways has shown synergistic effects in reducing cell viability.[13]
Quantitative Data on ERK5 Inhibitor Activity
The anti-proliferative effects of ERK5 inhibitors have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of these inhibitors.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| XMD8-92 | MDA-MB-231 | Triple-Negative Breast Cancer | 31.3 | [13] |
| BT-549 | Triple-Negative Breast Cancer | 44 | [13] | |
| Ipatasertib (Akt inhibitor) | MDA-MB-231 | Triple-Negative Breast Cancer | 10.4 | [13] |
| BT-549 | Triple-Negative Breast Cancer | 8.1 | [13] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 5.4 | [13] | |
| AX-15836 | Not specified | Not specified | 0.008 | [14] |
| Erk5-IN-1 (XMD17-109) | Not specified | Not specified | 0.162 | [14] |
| SKLB-D18 | MDA-MB-231 (ERK1/2/5 knockdown) | Triple-Negative Breast Cancer | 14.81 | [12] |
| MDA-MB-468 (ERK1/2/5 knockdown) | Triple-Negative Breast Cancer | 19.84 | [12] |
Signaling Pathways and Experimental Workflows
The MEK5/ERK5 Signaling Pathway
The following diagram illustrates the canonical MEK5/ERK5 signaling cascade and its role in promoting cancer cell proliferation.
Caption: The MEK5/ERK5 signaling pathway and its role in cancer cell proliferation.
Experimental Workflow: Cell Viability Assay
This diagram outlines a typical experimental workflow to assess the effect of an ERK5 inhibitor on cancer cell viability.
Caption: A generalized workflow for assessing cell viability after treatment with an ERK5 inhibitor.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
ERK5 inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the ERK5 inhibitor in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Western Blotting for Protein Expression Analysis
This protocol is used to detect and quantify the levels of specific proteins, such as ERK5, phospho-ERK5, and cell cycle regulators.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Running buffer and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERK5, anti-phospho-ERK5, anti-p21, anti-cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin.
Conclusion
The MEK5/ERK5 signaling pathway is a critical regulator of cancer cell proliferation and survival. The development of specific ERK5 inhibitors represents a promising avenue for cancer therapy. These inhibitors effectively halt the cell cycle, induce apoptosis, and can potentially overcome resistance to other targeted agents. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting ERK5 in various cancer contexts. Future research will likely focus on the development of more potent and selective ERK5 inhibitors and their evaluation in preclinical and clinical settings, both as monotherapies and in combination with other anti-cancer drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. embopress.org [embopress.org]
- 3. mdpi.com [mdpi.com]
- 4. ERK5 Inhibition Induces Autophagy-Mediated Cancer Cell Death by Activating ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERK5 and Cell Proliferation: Nuclear Localization Is What Matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | ERK5 and Cell Proliferation: Nuclear Localization Is What Matters [frontiersin.org]
- 7. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. rupress.org [rupress.org]
- 10. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 12. A first-in-class selective inhibitor of ERK1/2 and ERK5 overcomes drug resistance with a single-molecule strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological inhibition of the MEK5/ERK5 and PI3K/Akt signaling pathways synergistically reduces viability in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
Erk5-IN-2: A Technical Guide to its Anti-Angiogenic Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. The MEK5/ERK5 pathway is integral to various cellular processes, including proliferation, survival, and differentiation. Notably, this pathway plays a significant role in both physiological and pathological angiogenesis, the formation of new blood vessels. Dysregulation of the ERK5 pathway has been implicated in tumor-associated angiogenesis, making it an attractive target for anti-cancer therapies. This technical guide provides an in-depth overview of the selective ERK5 inhibitor, Erk5-IN-2, and its effects on angiogenesis, intended for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound is a selective, orally active, sub-micromolar inhibitor of ERK5. It demonstrates inhibitory activity against both the ERK5 kinase and the ERK5-mediated phosphorylation of its downstream target, MEF2D.[1][2][3][4] Unlike some first-generation ERK5 inhibitors, such as XMD8-92, this compound does not exhibit off-target activity on bromodomain-containing proteins (BRDs), making it a more specific tool for studying the biological functions of ERK5 kinase activity.[3][4]
Quantitative Data on this compound Activity
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 for ERK5 | 0.82 µM | Biochemical kinase assay | [1][2][3][4] |
| IC50 for ERK5 MEF2D | 3 µM | Cell-based reporter assay | [1][2][3][4] |
| In Vivo Angiogenesis | Suppression of bFGF-driven angiogenesis | Matrigel plug assay in mice | [3][4] |
The ERK5 Signaling Pathway in Angiogenesis
The MEK5/ERK5 signaling pathway is activated by various stimuli, including growth factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF), as well as mechanical forces such as fluid shear stress.[5][6] Upon activation by its upstream kinase MEK5, ERK5 translocates to the nucleus where it phosphorylates and activates several transcription factors, including the Myocyte Enhancer Factor-2 (MEF2) family.[7] These transcription factors, in turn, regulate the expression of genes involved in endothelial cell proliferation, migration, and survival, all critical processes for angiogenesis.
Caption: The MEK5/ERK5 signaling pathway in angiogenesis and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-angiogenic effects of this compound are provided below. These are representative protocols and may require optimization for specific cell types and experimental conditions.
In Vivo Matrigel Plug Angiogenesis Assay
This assay evaluates the effect of this compound on the formation of new blood vessels in vivo.
Workflow:
Caption: Workflow for the in vivo Matrigel plug angiogenesis assay.
Methodology:
-
Preparation of Matrigel Mixture: Thaw growth factor-reduced Matrigel on ice. Prepare a mixture containing Matrigel (e.g., 400 µL), a pro-angiogenic factor such as bFGF (e.g., 150 ng/mL), and either vehicle (e.g., DMSO) or this compound at the desired concentration (e.g., 1-10 µM). Keep the mixture on ice to prevent premature solidification.
-
Animal Model: Use immunocompromised mice (e.g., C57BL/6 or nude mice). Anesthetize the mice according to approved institutional protocols.
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of each mouse using a pre-chilled syringe and needle.
-
Treatment: If systemic administration is desired in addition to local delivery in the plug, this compound can be administered orally (p.o.) at a dose of 100 mg/kg daily.
-
Plug Excision: After a defined period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.
-
Analysis:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using Drabkin's reagent to quantify blood vessel formation.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain sections with an antibody against the endothelial cell marker CD31 to visualize blood vessels. Quantify vessel density using image analysis software.
-
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.
Methodology:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Seed endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) at a density of 1.5 x 104 cells per well in endothelial cell growth medium.
-
Treatment: Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control to the wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Imaging and Quantification: Capture images of the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Endothelial Cell Migration (Wound Healing) Assay
This assay measures the ability of endothelial cells to migrate and close a "wound" in a confluent monolayer.
Methodology:
-
Cell Seeding: Seed endothelial cells in a 6-well plate and grow to full confluency.
-
Wound Creation: Create a linear scratch in the cell monolayer using a sterile pipette tip.
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing different concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control.
-
Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).
-
Quantification: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound area.
Western Blot Analysis
This technique is used to assess the effect of this compound on the phosphorylation of ERK5 and the expression of key angiogenic proteins.
Methodology:
-
Cell Lysis: Treat endothelial cells with a pro-angiogenic stimulus (e.g., VEGF) in the presence or absence of this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-ERK5 (Thr218/Tyr220), total ERK5, and other relevant angiogenic markers (e.g., VEGFR2, eNOS).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).
Logical Relationship of this compound's Anti-Angiogenic Effect
The following diagram illustrates the logical flow of how this compound exerts its anti-angiogenic effects.
Caption: Logical pathway of this compound's anti-angiogenic mechanism of action.
Conclusion
This compound is a valuable research tool for elucidating the role of ERK5 kinase activity in angiogenesis. Its selectivity and oral bioavailability make it a promising candidate for further investigation as a potential therapeutic agent in diseases characterized by pathological angiogenesis, such as cancer. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the anti-angiogenic properties of this compound and other ERK5 inhibitors. Further studies are warranted to fully characterize its efficacy and mechanism of action in various preclinical models of disease.
References
- 1. Inhibiting Endothelial Cell Function in Normal and Tumor Angiogenesis Using BMP Type I Receptor Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Abnormal shear stress induces ferroptosis in endothelial cells via KLF6 downregulation [elifesciences.org]
- 4. mdpi.com [mdpi.com]
- 5. ERK5 signalling rescues intestinal epithelial turnover and tumour cell proliferation upon ERK1/2 abrogation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Erk5 Activation Elicits a Vasoprotective Endothelial Phenotype via Induction of Krüppel-like Factor 4 (KLF4) - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Selectivity of Erk5-IN-2: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the selectivity profile of Erk5-IN-2, a potent and selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5). Designed for researchers, scientists, and drug development professionals, this document details the inhibitor's activity against a panel of kinases, outlines the experimental methodologies used for its characterization, and visualizes the critical ERK5 signaling pathway.
Executive Summary
This compound, also identified in the literature as Compound 46, is a sub-micromolar inhibitor of ERK5, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. Understanding its selectivity is crucial for its application as a chemical probe in basic research and for its potential therapeutic development. This guide consolidates the available quantitative data, provides detailed experimental protocols for key assays, and offers visual representations of the underlying biological and experimental frameworks to facilitate a deeper understanding of this important research tool.
Quantitative Selectivity Profile of this compound
The selectivity of this compound has been primarily characterized through biochemical assays against its target kinase, ERK5, and a limited number of other kinases, as well as a broader, less quantitative screen against a larger kinase panel.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (µM) | Notes |
| ERK5 | 0.82[1] | Primary target |
| p38α | >120[1] | Demonstrates high selectivity over this related MAPK |
Table 2: KINOMEscan™ Selectivity Profile of this compound (Compound 46) at 10 µM
| Kinases with ≥90% Inhibition at 10 µM |
| DCAMKL3 |
| JAK1 |
| SLK |
| MAP3K15 |
| TYK2 |
| JAK2 |
| MST2 |
| DCAMKL1 |
Source: Data compiled from a KINOMEscan™ assay as reported in the literature.
Note: this compound has been shown to have no significant binding activity against BRD4 at concentrations up to 20 µM.[1]
Experimental Protocols
Biochemical ERK5 Kinase Activity Assay
This protocol outlines the methodology used to determine the in vitro potency of this compound against its primary target, ERK5.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against ERK5.
Materials:
-
Recombinant human ERK5 enzyme
-
FAM-labeled EGFR-derived peptide substrate (LVEPLTPSGEAPNQ(K-5FAM)-COOH)
-
IMAP FP Progressive Binding System kit
-
This compound (serially diluted)
-
Assay buffer
-
384-well plates
-
Plate reader capable of fluorescence polarization detection
Procedure:
-
Prepare a 10-point serial dilution of this compound.
-
In a 384-well plate, add the diluted this compound to the assay wells.
-
Add the recombinant ERK5 enzyme to each well at a final concentration of 5-10 nM.
-
Initiate the kinase reaction by adding the FAM-labeled peptide substrate and ATP.
-
Incubate the plate for 2 hours at 37°C.
-
Stop the reaction and measure the fluorescence polarization using a plate reader.
-
The IC50 values are calculated from the resulting dose-response curves.[1]
Cellular Thermal Shift Assay (CETSA) - General Protocol
CETSA is a powerful technique to verify target engagement in a cellular context. The following is a general protocol adaptable for assessing the binding of this compound to ERK5 in intact cells.
Objective: To demonstrate that this compound binds to and stabilizes ERK5 in a cellular environment.
Materials:
-
Cultured cells expressing endogenous ERK5
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer
-
Equipment for heating cell lysates (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-ERK5 antibody
Procedure:
-
Treat cultured cells with either this compound or a vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Divide the cell suspension into aliquots and heat them to a range of different temperatures for a defined period (e.g., 3 minutes).
-
Lyse the cells to release soluble proteins.
-
Separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble ERK5 in each sample by SDS-PAGE and Western blotting using an anti-ERK5 antibody.
-
Binding of this compound to ERK5 is expected to increase the thermal stability of the protein, resulting in more soluble ERK5 at higher temperatures compared to the vehicle-treated control.
Visualizing the ERK5 Signaling Pathway and Experimental Workflow
The ERK5 Signaling Cascade
The following diagram illustrates the canonical ERK5 signaling pathway, from upstream activators to downstream cellular responses.
Caption: The ERK5 signaling pathway is a three-tiered cascade initiated by various stimuli.
Experimental Workflow for Biochemical Kinase Assay
This diagram outlines the key steps in the in vitro biochemical assay used to determine the inhibitory activity of this compound.
Caption: Workflow for the biochemical determination of this compound IC50.
References
Erk5-IN-2: A Selective Chemical Probe for Interrogating ERK5 Kinase Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP Kinase 1 (BMK1), is a key member of the mitogen-activated protein kinase (MAPK) family. Unlike other MAPKs, ERK5 possesses a unique, large C-terminal domain that confers transcriptional activation capabilities in addition to its N-terminal kinase domain. The ERK5 signaling pathway is implicated in a multitude of fundamental cellular processes, including proliferation, survival, differentiation, and angiogenesis. Dysregulation of this pathway has been linked to various pathologies, most notably cancer, making ERK5 a compelling target for therapeutic intervention.
The development of tool compounds to study ERK5 has been challenging. Early inhibitors, such as XMD8-92, were later found to possess potent off-target activity against the bromodomain-containing protein BRD4. This dual activity confounded the interpretation of experimental results, making it difficult to attribute observed phenotypes solely to the inhibition of ERK5 kinase activity. This underscored the critical need for a highly selective chemical probe to accurately dissect the biological functions of ERK5.
Erk5-IN-2 emerged as a potent, selective, and orally bioavailable inhibitor of ERK5, devoid of confounding BRD4 activity.[1][2][3] Its development provides the research community with a crucial tool to investigate the kinase-dependent roles of ERK5 in both normal physiology and disease. This guide offers a comprehensive overview of this compound, including its quantitative data, relevant experimental protocols, and the signaling context in which it operates.
Quantitative Data and Specificity
This compound is a sub-micromolar inhibitor of ERK5. Its potency has been characterized in both biochemical and cellular assays. A critical feature of this compound is its selectivity, particularly its lack of interaction with the BRD4 bromodomain, which distinguishes it from first-generation ERK5 inhibitors.[1][2][3]
| Parameter | Value | Assay Type | Notes |
| IC₅₀ vs. ERK5 | 0.82 µM | Biochemical Kinase Assay | Direct inhibition of ERK5 enzymatic activity.[1][2][3][4][5] |
| IC₅₀ vs. ERK5 MEF2D | 3 µM | Cellular Assay | Inhibition of ERK5-mediated phosphorylation of its downstream substrate MEF2D in cells.[1][2][3][4][5] |
| BRD4 Interaction | None | Not Applicable | This compound does not interact with the BRD4 bromodomain, ensuring that observed effects are not due to this common off-target.[1][2][3] |
| In Vivo Activity | Active | Matrigel Plug Angiogenesis & Tumor Xenograft | Suppresses bFGF-driven angiogenesis and tumor growth in mouse models.[1][3] |
| Oral Bioavailability | 68% | Mouse Pharmacokinetics | Demonstrates good oral bioavailability, making it suitable for in vivo studies.[3] |
ERK5 Signaling Pathway and Point of Inhibition
The ERK5 pathway is a three-tiered kinase cascade, typically activated by growth factors and cellular stress.[6][7][8] Upstream kinases MEKK2 or MEKK3 phosphorylate and activate MEK5, which in turn dually phosphorylates a specific TEY (Threonine-Glutamic Acid-Tyrosine) motif in the activation loop of ERK5.[6][7][9] This activation unmasks ERK5's kinase activity and promotes its translocation to the nucleus, where it can phosphorylate various transcription factors, including members of the Myocyte Enhancer Factor-2 (MEF2) family, to regulate gene expression.[8][10] this compound acts by directly inhibiting the ATP-binding site of the ERK5 kinase domain, thereby preventing the phosphorylation of its downstream substrates.
Caption: The ERK5 signaling cascade and the inhibitory action of this compound.
Experimental Protocols
Herein are detailed methodologies for key experiments to characterize the activity of this compound.
1. In Vitro Biochemical Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant ERK5.
-
Objective: To determine the IC₅₀ value of this compound against ERK5 kinase.
-
Materials:
-
Recombinant active ERK5 enzyme.
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate.
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods.
-
This compound serially diluted in DMSO.
-
ATP solution.
-
96-well plates.
-
Phosphocellulose paper and scintillation counter (for radioactive method) or specific antibodies for ELISA/LanthaScreen (for non-radioactive methods).
-
-
Methodology:
-
Prepare a reaction mixture containing kinase buffer, recombinant ERK5 enzyme, and the substrate (e.g., MBP) in each well of a 96-well plate.
-
Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution containing both MgCl₂ and ATP (spiked with [γ-³²P]ATP for radioactive detection). The final ATP concentration should be close to its Km for ERK5.
-
Allow the reaction to proceed for a set time (e.g., 30 minutes) at 30°C.
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper. Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
2. Cellular ERK5 Autophosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit ERK5 activation within a cellular context by observing its phosphorylation-induced mobility shift.[11][12][13]
-
Objective: To confirm target engagement of this compound in cells by measuring the inhibition of ERK5 autophosphorylation.
-
Materials:
-
HeLa cells (or other suitable cell line expressing ERK5).[11][14]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Stimulant: Epidermal Growth Factor (EGF).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE equipment, transfer apparatus.
-
Primary antibody against total ERK5.
-
Secondary HRP-conjugated antibody.
-
Chemiluminescence substrate.
-
-
Methodology:
-
Plate HeLa cells and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of this compound (or DMSO control) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce ERK5 activation.
-
Wash the cells with ice-cold PBS and lyse them directly on the plate with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration (e.g., using a BCA assay).
-
Separate equal amounts of protein lysate by SDS-PAGE using a low-percentage acrylamide gel to better resolve the shifted band.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against total ERK5. Activated, phosphorylated ERK5 will appear as a slower-migrating band compared to the inactive, non-phosphorylated form.[11][15]
-
Incubate with a secondary HRP-conjugated antibody and visualize the bands using a chemiluminescence detection system.
-
A dose-dependent reduction in the intensity of the upper (shifted) band indicates inhibition of ERK5 activation.
-
3. In Vivo Matrigel Plug Angiogenesis Assay
This assay evaluates the anti-angiogenic effect of this compound in a living organism.[3]
-
Objective: To assess the in vivo efficacy of this compound on angiogenesis.
-
Materials:
-
Growth factor-reduced Matrigel.
-
Pro-angiogenic factor: basic Fibroblast Growth Factor (bFGF).
-
Heparin.
-
CD1 mice or similar strain.
-
This compound formulated for oral administration (p.o.).
-
Hemoglobin assay kit (e.g., Drabkin's reagent).
-
-
Methodology:
-
Thaw Matrigel on ice and mix with heparin and bFGF. Keep the mixture on ice to prevent premature polymerization.
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice.
-
Administer this compound (e.g., 100 mg/kg) or vehicle control to the mice daily via oral gavage for a predefined period (e.g., 7-10 days).[3]
-
At the end of the treatment period, euthanize the mice and excise the Matrigel plugs.
-
Quantify the extent of blood vessel formation within the plugs. This is typically done by measuring the hemoglobin content in the plug homogenate, which serves as an index of vascularization.
-
Homogenize the plugs in water, centrifuge, and measure the hemoglobin concentration in the supernatant using a hemoglobin assay kit.
-
A significant reduction in hemoglobin content in the plugs from the this compound-treated group compared to the vehicle group indicates an anti-angiogenic effect.[3]
-
Validation Workflow and Selectivity Logic
The validation of a chemical probe like this compound follows a logical progression from in vitro characterization to in vivo functional studies. This workflow ensures that the compound's activity is well-understood at each stage before advancing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 8. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 11. pnas.org [pnas.org]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Canonical and Kinase Activity-Independent Mechanisms for Extracellular Signal-Regulated Kinase 5 (ERK5) Nuclear Translocation Require Dissociation of Hsp90 from the ERK5-Cdc37 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Structural Basis of ERK5 Inhibition by the Benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one Scaffold: A Technical Guide to Erk5-IN-2 Binding
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the structural biology of the interaction between Extracellular signal-regulated kinase 5 (ERK5) and a potent class of inhibitors based on the benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one scaffold, with a specific focus on elucidating the binding mechanism of Erk5-IN-2. While a co-crystal structure of this compound is not publicly available, this guide leverages the crystal structure of the closely related and potent inhibitor, Erk5-IN-1 (PDB ID: 4B99), to provide a detailed and insightful analysis of the key molecular interactions driving inhibitor binding and selectivity.
Introduction to the ERK5 Signaling Pathway
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3] This pathway is activated by a variety of extracellular stimuli, including growth factors and stress signals, and plays a crucial role in regulating cellular processes such as proliferation, differentiation, and survival.[4] The canonical ERK5 signaling pathway is a three-tiered cascade initiated by the activation of MAP3Ks (MEKK2/3), which in turn phosphorylate and activate the MAP2K, MEK5. MEK5 then specifically phosphorylates the TEY (Threonine-Glutamate-Tyrosine) motif in the activation loop of ERK5, leading to its activation.[1][5] Once activated, ERK5 can translocate to the nucleus to phosphorylate various transcription factors, thereby modulating gene expression.[4][5]
Given its significant role in cellular signaling, aberrant ERK5 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[3][4] The development of potent and selective ERK5 inhibitors is a key focus of ongoing drug discovery efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Structural determinants for ERK5 (MAPK7) and leucine rich repeat kinase 2 activities of benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-ones | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural determinants for ERK5 (MAPK7) and leucine rich repeat kinase 2 activities of benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Erk5-IN-2 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of Erk5-IN-2 against Extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7. Additionally, it includes a summary of the inhibitor's potency and a diagram of the associated signaling pathway.
Introduction
Extracellular signal-regulated kinase 5 (ERK5) is a key member of the mitogen-activated protein kinase (MAPK) family, playing a crucial role in cellular processes such as proliferation, differentiation, and survival.[1] The ERK5 signaling cascade involves upstream activation by MEK5, which in turn is activated by kinases like MEKK2 and MEKK3.[2][3] Once activated, ERK5 translocates to the nucleus and phosphorylates various transcription factors, including members of the Myocyte Enhancer Factor-2 (MEF2) family, to regulate gene expression.[4][5][6] Dysregulation of the ERK5 pathway has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1][7]
This compound is a selective, sub-micromolar inhibitor of ERK5.[8] These application notes provide a comprehensive in vitro assay protocol to determine the potency and selectivity of this compound and similar compounds.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in cell-free assays, with the following reported IC50 values.
| Target | IC50 (µM) | Assay Type |
| ERK5 | 0.82 | Cell-free |
| ERK5 MEF2D | 3 | Cell-free |
| [Source: Selleck Chemicals][8] |
Signaling Pathway and Inhibition
The diagram below illustrates the canonical ERK5 signaling pathway and the point of inhibition by this compound. Growth factors or stress stimuli activate a cascade leading to the phosphorylation and activation of ERK5 by MEK5. Activated ERK5 then translocates to the nucleus to phosphorylate downstream targets like MEF2, promoting gene transcription. This compound acts by directly inhibiting the kinase activity of ERK5, thereby blocking these downstream events.[1]
Caption: ERK5 signaling cascade and point of inhibition.
Experimental Protocols
In Vitro Radiometric ERK5 Kinase Assay
This protocol is designed to measure the direct inhibition of ERK5 kinase activity by this compound. It is based on the principles of radiometric kinase assays that quantify the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.[9][10]
Materials and Reagents:
-
Enzyme: Recombinant active human ERK5 (MAPK7)
-
Substrate: Myelin Basic Protein (MBP)
-
Inhibitor: this compound
-
Radioisotope: [γ-³³P]ATP
-
Buffer: Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA, 0.01% Brij-35)
-
Other Reagents: DTT, unlabeled ATP, 3% Phosphoric Acid, P81 phosphocellulose paper, Scintillation fluid.
-
Equipment: 96-well plates, liquid handling systems, filter plates, scintillation counter.
Experimental Workflow Diagram:
Caption: Workflow for the in vitro radiometric ERK5 kinase assay.
Detailed Protocol:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 100 µM. Also, prepare a DMSO-only control.
-
Plate Inhibitor: Dispense a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO into the wells of a 96-well plate.
-
Prepare Enzyme/Substrate Mix: Prepare a master mix containing the Kinase Assay Buffer, DTT, recombinant active ERK5, and the substrate (MBP). The final concentration of MBP is typically around 20 µM.[9]
-
Add Enzyme/Substrate to Plate: Add the enzyme/substrate mixture to each well containing the inhibitor.
-
Pre-incubation: Gently mix and pre-incubate the plate for 15-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Prepare an ATP master mix containing unlabeled ATP and [γ-³³P]ATP in Kinase Assay Buffer. A typical final ATP concentration is 10 µM.[9] Add this mix to all wells to start the reaction.
-
Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 60-120 minutes). This time should be optimized to ensure the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by adding 3% phosphoric acid to each well. This will precipitate the substrate onto which the radioactive phosphate has been incorporated.
-
Capture Substrate: Transfer the contents of each well to a phosphocellulose filter plate. The phosphorylated MBP will bind to the filter paper.
-
Wash: Wash the filter plate several times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry and Scintillation: Dry the plate completely. Add scintillation fluid to each well.
-
Data Acquisition: Measure the radioactivity in each well using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The provided protocol offers a robust method for evaluating the in vitro potency of this compound and other potential ERK5 inhibitors. This assay is a critical tool for researchers in academic and industrial settings engaged in kinase inhibitor discovery and development. Careful optimization of enzyme, substrate, and ATP concentrations may be necessary to adapt the protocol for specific laboratory conditions.
References
- 1. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Activity assays for extracellular signal-regulated kinase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 4. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEK5 and ERK5 are mediators of the pro-myogenic actions of IGF-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Erk5-IN-2 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erk5-IN-2 is a potent and selective, orally active inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7. With an IC50 of 0.82 µM for ERK5 and 3 µM for the ERK5-MEF2D interaction, it serves as a valuable tool for investigating the physiological and pathological roles of the ERK5 signaling pathway.[1][2][3][4][5] The ERK5 pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, survival, and angiogenesis.[6][7][8] Dysregulation of this pathway has been implicated in various diseases, particularly cancer.[7][9]
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to probe the ERK5 signaling cascade. The included methodologies cover the assessment of direct ERK5 inhibition, as well as downstream functional consequences. Adherence to these guidelines will facilitate robust and reproducible experimental outcomes.
Data Presentation
This compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | Extracellular signal-regulated kinase 5 (ERK5) | [1][2][5] |
| IC50 (ERK5, cell-free) | 0.82 µM | [1][2][5] |
| IC50 (ERK5 MEF2D, cell-free) | 3 µM | [1][2][5] |
| Formulation | C17H11BrFN3O2 | [1] |
| Molecular Weight | 388.19 g/mol | [1] |
| Solubility | Soluble in DMSO | [4] |
Recommended Cell Lines
| Cell Line | Tissue of Origin | Rationale for Use |
| HeLa | Human Cervical Cancer | Commonly used to study ERK5 activation in response to growth factors and cell cycle progression.[10] |
| HUVEC | Human Umbilical Vein Endothelial Cells | Primary cells that show a dynamic response to various activators of the ERK pathway and are relevant for angiogenesis studies.[10] |
| MM.1S | Human Multiple Myeloma | Express ERK5, which can be activated by IL-6, a relevant growth factor in this cancer type.[10] |
| Breast Cancer Cell Lines (e.g., MDA-MB-231) | Human Breast Cancer | ERK5 plays a role in proliferation, survival, and invasion in breast cancer models.[9] |
Experimental Protocols
Western Blot Assay for ERK5 Phosphorylation
This protocol details the detection of ERK5 activation by monitoring its phosphorylation status, which results in a characteristic mobility shift on SDS-PAGE.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound (solubilized in DMSO)
-
ERK5 activator (e.g., Epidermal Growth Factor (EGF), Phorbol 12-myristate 13-acetate (PMA), or sorbitol for stress induction)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-ERK5, anti-phospho-ERK5 (Thr218/Tyr220)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells are attached and have reached the desired confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours. This reduces basal ERK5 activity.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. A suggested starting concentration range is 0.1 µM to 10 µM. Add the diluted inhibitor or DMSO (vehicle control) to the cells and incubate for 1-4 hours at 37°C.
-
Stimulation: Add the ERK5 activator (e.g., 100 ng/mL EGF for 15-30 minutes) to the wells. Include a non-stimulated control.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-ERK5 or anti-phospho-ERK5 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for phosphorylated ERK5 and total ERK5. The ratio of phospho-ERK5 to total ERK5 is used to determine the extent of inhibition.
MEF2-Dependent Luciferase Reporter Assay
This assay measures the transcriptional activity of Myocyte Enhancer Factor 2 (MEF2), a direct downstream target of ERK5.
Materials:
-
HEK293T cells (or other easily transfectable cell line)
-
Complete growth medium
-
MEF2-responsive luciferase reporter plasmid (e.g., pGL4.32[luc2P/NFAT-RE/Hygro] which contains MEF2 binding sites)
-
A constitutively active MEK5 (MEK5-DD) expression plasmid (to ensure robust ERK5 activation)
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
This compound (solubilized in DMSO)
-
Luciferase Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate the day before transfection.
-
Transfection: Co-transfect the cells with the MEF2-luciferase reporter, the MEK5-DD expression plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh complete medium containing serial dilutions of this compound or DMSO. A suggested starting concentration range is 0.1 µM to 10 µM.
-
Incubation: Incubate the cells for an additional 24 hours at 37°C.
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibition of MEF2 transcriptional activity is calculated relative to the DMSO-treated control.
Flow Cytometry Assay for E-selectin Upregulation in HUVECs
This protocol assesses the functional consequence of ERK5 inhibition on the inflammatory response of endothelial cells by measuring the surface expression of E-selectin.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
This compound (solubilized in DMSO)
-
Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)
-
Cell dissociation buffer (non-enzymatic)
-
FACS buffer (PBS with 1% BSA)
-
FITC- or PE-conjugated anti-human E-selectin antibody
-
Isotype control antibody
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed HUVECs in 12-well plates and grow to confluence.
-
Inhibitor Treatment: Pre-treat the confluent HUVEC monolayers with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO in EGM for 1-4 hours.
-
Stimulation: Add TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) to the wells and incubate for 4-6 hours to induce E-selectin expression.
-
Cell Harvesting:
-
Wash the cells with PBS.
-
Add a non-enzymatic cell dissociation buffer and incubate until the cells detach.
-
Transfer the cells to FACS tubes.
-
-
Antibody Staining:
-
Centrifuge the cells and resuspend the pellet in cold FACS buffer.
-
Add the fluorescently labeled anti-E-selectin antibody or the isotype control antibody.
-
Incubate on ice for 30-45 minutes in the dark.
-
-
Flow Cytometry:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in an appropriate volume of FACS buffer for analysis.
-
Acquire data on a flow cytometer.
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of E-selectin staining. The percentage of inhibition is calculated by comparing the MFI of this compound treated samples to the DMSO-treated, stimulated control.
Mandatory Visualizations
Caption: The ERK5 signaling cascade and the inhibitory action of this compound.
References
- 1. Flow cytometry based monocyte adhesion assay for quantification of endothelial activation in vitro [protocols.io]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectin-binding analysis of tumor cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ERK5 is targeted to myocyte enhancer factor 2A (MEF2A) through a MAPK docking motif - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Erk5 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Phosphorylation of ERK5 on Thr732 Is Associated with ERK5 Nuclear Localization and ERK5-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ERK5 Cooperates With MEF2C to Regulate Nr4a1 Transcription in MA-10 and MLTC-1 Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Erk5-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Erk5-IN-2 , a selective and orally active inhibitor of Extracellular signal-regulated kinase 5 (ERK5), in preclinical in vivo research. This document outlines the mechanism of action, key signaling pathways, and detailed protocols for conducting animal studies to evaluate the therapeutic potential of this compound, particularly in oncology.
Introduction to this compound
This compound is a sub-micromolar, selective inhibitor of ERK5 kinase with an IC50 of 0.82 µM for ERK5 and 3 µM for the ERK5 MEF2D assay.[1][2][3] ERK5, also known as Big Mitogen-activated Kinase 1 (BMK1), is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[4] This pathway is distinct from the well-studied ERK1/2 pathway and is activated by a range of stimuli including growth factors and cellular stress.[4] The MEK5-ERK5 signaling axis plays a crucial role in various cellular processes such as proliferation, survival, differentiation, and angiogenesis.[5][6] Dysregulation of the ERK5 pathway has been implicated in the progression of several cancers, making it an attractive target for therapeutic intervention.[5][6][7][8][9][10] this compound offers a valuable tool for investigating the in vivo consequences of ERK5 inhibition.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the ERK5 kinase domain. By binding to the ATP pocket, it prevents the phosphorylation of downstream substrates, thereby blocking the propagation of signals that promote cell growth, survival, and angiogenesis.[7] Unlike some other kinase inhibitors, this compound does not interact with the BRD4 bromodomain, indicating a degree of selectivity.[2]
The MEK5/ERK5 Signaling Pathway
The canonical MEK5/ERK5 signaling pathway is initiated by upstream stimuli such as growth factors or stress, which activate MAP3Ks (e.g., MEKK2/3). These kinases then phosphorylate and activate MEK5, the sole known upstream kinase for ERK5. Activated MEK5, in turn, dually phosphorylates ERK5 on a TEY (Threonine-Glutamate-Tyrosine) motif within its activation loop. This phosphorylation event activates the kinase function of ERK5, which can then phosphorylate a variety of downstream targets, including transcription factors like the Myocyte Enhancer Factor 2 (MEF2) family, leading to changes in gene expression that drive cellular responses.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo parameters of this compound based on available data.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | ERK5 | [1][2][3] |
| IC50 (ERK5) | 0.82 µM | [1][2][3] |
| IC50 (ERK5 MEF2D assay) | 3 µM | [1][2][3] |
| BRD4 Bromodomain Interaction | No | [2] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Administration | Reference |
| Dose | 10 mg/kg | i.v. or p.o. | [2] |
| Terminal Plasma Half-life | 38 minutes | Not specified | [2] |
| Plasma Clearance | 27 mL/min/kg | Not specified | [2] |
| Oral Bioavailability | 68% | p.o. | [2] |
Table 3: In Vivo Efficacy Studies of this compound
| Animal Model | Dosage and Administration | Study Duration | Key Findings | Reference |
| CD1 Mice | 100 mg/kg, p.o. | 7 days | Anti-angiogenic effect, low concentrations of hemoglobin. | [2] |
| CD1 Nude (nu/nu) Mice | 100 mg/kg, p.o. | 10 days | Suppression of tumor xenograft growth. | [2] |
Detailed Experimental Protocols
Protocol 1: General Preparation and Formulation of this compound for In Vivo Administration
Objective: To prepare a stable and homogenous formulation of this compound suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween 80, sterile
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the Required Amount: Determine the total volume of formulation needed based on the number of animals, their average weight, the dosage (e.g., 100 mg/kg), and the dosing volume (e.g., 10 µL/g or 200 µL for a 20g mouse).
-
Prepare the Vehicle: A common vehicle for oral administration of hydrophobic compounds is a co-solvent system. An example formulation is:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline or PBS
-
-
Dissolve this compound: a. Weigh the required amount of this compound powder and place it in a sterile tube. b. Add the calculated volume of DMSO to dissolve the compound completely. Vortex thoroughly. Gentle warming or sonication may be used to aid dissolution.
-
Prepare the Final Formulation: a. In a separate sterile tube, add the calculated volume of PEG300. b. Add the this compound/DMSO solution to the PEG300 and vortex until the solution is clear. c. Add the Tween 80 and vortex again until fully mixed. d. Finally, add the saline or PBS to the mixture and vortex thoroughly to create a homogenous suspension or solution.
-
Storage: Prepare the formulation fresh daily. If short-term storage is necessary, protect from light and store at 4°C. Before administration, bring the formulation to room temperature and vortex to ensure homogeneity.
Protocol 2: Evaluation of Anti-Tumor Efficacy in a Xenograft Model
Objective: To assess the ability of this compound to inhibit the growth of human tumor xenografts in immunodeficient mice.
Animal Model: CD1 nude (nu/nu) mice, female, 6-8 weeks old.
Tumor Cell Line: A human cancer cell line known to have an active ERK5 pathway or dependence on it for growth.
Materials:
-
Prepared this compound formulation (from Protocol 1)
-
Vehicle control formulation (without this compound)
-
Tumor cells in sterile PBS or appropriate medium
-
Matrigel (optional, can improve tumor take rate)
-
Syringes and needles for tumor cell implantation and oral gavage
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: a. Harvest tumor cells and resuspend them in sterile PBS or medium at a concentration of 5-10 x 10^6 cells per 100 µL. Matrigel can be mixed 1:1 with the cell suspension. b. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: a. Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³). b. Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (L x W²) / 2.
-
Randomization and Treatment: a. When tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group). b. Administer this compound (e.g., 100 mg/kg) or vehicle control via oral gavage once daily.
-
Data Collection: a. Continue to measure tumor volumes and body weights 2-3 times per week throughout the study (e.g., 10-21 days). b. Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Endpoint and Analysis: a. The study can be terminated when tumors in the control group reach a predetermined size or at a fixed time point. b. At the end of the study, euthanize the mice and excise the tumors. Tumor weights can also be recorded. c. Compare the tumor growth curves and final tumor volumes/weights between the treatment and control groups to determine the efficacy of this compound.
Concluding Remarks
This compound is a valuable research tool for the in vivo investigation of the ERK5 signaling pathway. The protocols and data presented here provide a foundation for designing and executing robust preclinical studies to explore its therapeutic potential in various disease models, particularly in the context of cancer. As with all in vivo research, it is crucial to adhere to ethical guidelines for animal welfare and to optimize experimental parameters for the specific research question and animal model being used.
References
- 1. This compound | ERK | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. astx.com [astx.com]
- 5. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of ERK5 on the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The significance of ERK5 catalytic-independent functions in disease pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Erk5-IN-2 for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erk5-IN-2 is a selective, orally active, sub-micromolar inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1).[1][2][3][4][5] ERK5 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is distinct from the well-characterized ERK1/2 pathway.[6][7][8][9] The MEK5/ERK5 pathway is activated by a variety of stimuli, including mitogens and cellular stress, and plays a crucial role in regulating cellular processes such as proliferation, survival, differentiation, and angiogenesis.[9] Dysregulation of the ERK5 signaling pathway has been implicated in various diseases, most notably in cancer, where it can contribute to tumor growth, metastasis, and resistance to therapy.[8][10][11][12][13]
Recent studies have highlighted the role of ERK5 as a compensatory signaling pathway that can be activated upon the inhibition of the ERK1/2 pathway, leading to therapeutic resistance.[10] This has generated significant interest in targeting ERK5, either as a monotherapy or in combination with other targeted agents. This compound has emerged as a valuable tool for investigating the biological functions of ERK5 and for assessing its therapeutic potential in preclinical models.
These application notes provide a comprehensive overview of the use of this compound in mouse models, including recommended dosages, administration protocols, and relevant experimental data.
Quantitative Data Summary
The following tables summarize the key quantitative data for the use of this compound in mouse models based on available preclinical studies.
Table 1: In Vivo Dosage and Administration of this compound in Mice
| Parameter | Value | Mouse Strain | Tumor Model | Duration | Reference |
| Dosage | 100 mg/kg | CD1 | Matrigel plug angiogenesis | 7 days | [1][2] |
| Administration Route | Oral (p.o.) | CD1 | Matrigel plug angiogenesis | 7 days | [1][2] |
| Dosage | 100 mg/kg | CD1 nude (nu/nu) | A2780 human ovarian carcinoma xenograft | 10 days | [1][2] |
| Administration Route | Oral (p.o.) | CD1 nude (nu/nu) | A2780 human ovarian carcinoma xenograft | 10 days | [1][2] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing | Mouse Strain | Reference |
| Dosage for PK studies | 10 mg/kg | Intravenous (i.v.) and Oral (p.o.) | Female CD1 | [1][2] |
| Terminal Plasma Half-life | 38 minutes | i.v. and p.o. | Female CD1 | [1] |
| Plasma Clearance | 27 mL/min/kg | i.v. and p.o. | Female CD1 | [1] |
| Oral Bioavailability | 68% | i.v. and p.o. | Female CD1 | [1] |
Signaling Pathway and Experimental Workflow Diagrams
ERK5 Signaling Pathway
The following diagram illustrates the canonical MEK5/ERK5 signaling pathway. Upon stimulation by various upstream signals, MEKK2/3 phosphorylate and activate MEK5. MEK5, in turn, phosphorylates and activates ERK5. Activated ERK5 can then translocate to the nucleus and regulate the activity of various transcription factors, leading to changes in gene expression that control cellular processes like proliferation and survival.
Caption: Simplified diagram of the MEK5/ERK5 signaling cascade.
Experimental Workflow for In Vivo Efficacy Study
This diagram outlines a typical workflow for evaluating the efficacy of this compound in a mouse xenograft model. The process begins with the implantation of tumor cells into immunodeficient mice, followed by tumor growth monitoring. Once tumors reach a specified size, animals are randomized into treatment groups and dosed with either vehicle or this compound. Tumor volume and body weight are monitored throughout the study, and at the endpoint, tumors are excised for further analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ERK | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. adooq.com [adooq.com]
- 5. abmole.com [abmole.com]
- 6. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK signalling: ERK5 versus ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 9. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ERK5 signalling rescues intestinal epithelial turnover and tumour cell proliferation upon ERK1/2 abrogation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. MEK5/ERK5 signaling inhibition increases colon cancer cell sensitivity to 5-fluorouracil through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The significance of ERK5 catalytic-independent functions in disease pathways - PMC [pmc.ncbi.nlm.nih.gov]
Erk5-IN-2 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erk5-IN-2 is a potent and selective, orally bioavailable inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1). ERK5 is a key component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade that plays a crucial role in various cellular processes, including proliferation, survival, differentiation, and angiogenesis. Dysregulation of the ERK5 pathway has been implicated in the pathogenesis of several diseases, most notably cancer, where it can contribute to tumor growth, metastasis, and resistance to therapy. This compound offers a valuable tool for investigating the biological functions of ERK5 and for preclinical evaluation of ERK5 inhibition as a therapeutic strategy.
These application notes provide comprehensive information on the solubility, storage, and preparation of this compound for various experimental settings, along with detailed protocols for its use in key in vitro and in vivo assays.
Physicochemical and Efficacy Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties and Solubility
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₁BrFN₃O₂ | [1] |
| Molecular Weight | 388.19 g/mol | [1] |
| CAS Number | 1888305-96-1 | [1] |
| Solubility in DMSO | ≥ 78 mg/mL (≥ 200.93 mM) | [2] |
| Solubility in Ethanol | ~3 mg/mL | [2] |
| Water Solubility | Insoluble | [2] |
Table 2: In Vitro Efficacy
| Parameter | Value | Assay Type | Reference |
| IC₅₀ (ERK5) | 0.82 µM | Cell-free kinase assay | [2] |
| IC₅₀ (ERK5 MEF2D) | 3 µM | Cell-free assay | [2] |
Signaling Pathway and Experimental Workflow
To effectively utilize this compound, it is essential to understand its place within the ERK5 signaling cascade and the general workflow for its application in research.
Preparation and Storage of this compound
Proper handling and storage of this compound are critical for maintaining its stability and activity.
Stock Solution Preparation:
-
Solvent: Due to its high solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[2]
-
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all material is at the bottom.
-
Aseptically add the calculated volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex or sonicate gently until the powder is completely dissolved.
-
Storage:
-
Powder: Store the solid compound at -20°C, protected from light.
-
Stock Solution (in DMSO):
In Vitro Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a framework for assessing the effect of this compound on the viability and proliferation of cancer cell lines such as HCT116 (colorectal cancer) and MDA-MB-231 (triple-negative breast cancer).
Materials:
-
Cancer cell line of interest (e.g., HCT116, MDA-MB-231)
-
Complete cell culture medium
-
96-well clear or opaque-walled microplates (depending on the assay)
-
This compound stock solution (in DMSO)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (typically ≤ 0.1%) to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (medium with the same percentage of DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
Viability Assessment:
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
-
Data Analysis:
-
Normalize the readings of the treated wells to the vehicle control wells.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC₅₀ value.
-
Protocol 2: Western Blotting for ERK5 Pathway Inhibition
This protocol is designed to detect the phosphorylation status of ERK5 as a direct measure of this compound's inhibitory activity.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution (in DMSO)
-
Stimulant (e.g., EGF, sorbitol) if assessing inhibition of activated pathway
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-ERK5 (Thr218/Tyr220)
-
Total ERK5
-
Loading control (e.g., β-actin, GAPDH)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if investigating growth factor-stimulated ERK5 activation.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
If applicable, stimulate the cells with an agonist (e.g., 100 ng/mL EGF for 15-30 minutes or 0.4 M sorbitol for 30 minutes) to induce ERK5 phosphorylation.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice with 100-150 µL of RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK5 (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 in 5% milk in TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total ERK5 and a loading control to normalize the data.
-
Quantify band intensities using image analysis software.
-
In Vivo Experimental Protocols
Protocol 3: Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model using a cell line such as HCT116.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
HCT116 cells
-
Matrigel (optional, can improve tumor take rate)
-
This compound
-
Vehicle for oral administration (see formulation below)
-
Oral gavage needles (20-22 gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Culture HCT116 cells to ~80% confluency.
-
Harvest and resuspend the cells in sterile PBS or serum-free medium at a concentration of 2-5 x 10⁷ cells/mL. For improved tumor formation, cells can be resuspended in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 100-200 µL of the cell suspension (2-10 million cells) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and record body weights.
-
-
This compound Formulation and Administration:
-
Formulation for Oral Gavage: Several vehicles can be used. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] To prepare, first dissolve this compound in DMSO, then add PEG300 and mix, followed by Tween-80, and finally bring to volume with saline.
-
Dosing: A typical dose for this compound is 100 mg/kg, administered once daily via oral gavage.[3] The volume administered should be based on the mouse's body weight (e.g., 10 mL/kg).
-
The control group should receive the vehicle only.
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
Continue treatment for a predetermined period (e.g., 10-21 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, or pharmacodynamic studies (e.g., Western blot for p-ERK5).
-
Protocol 4: Matrigel Plug Angiogenesis Assay
This in vivo assay assesses the effect of this compound on angiogenesis.
Materials:
-
Growth factor-reduced Matrigel
-
Angiogenic factor (e.g., bFGF or VEGF)
-
This compound
-
Immunocompromised mice
-
Hemoglobin assay kit (e.g., Drabkin's reagent) or antibodies for immunohistochemistry (e.g., anti-CD31)
Procedure:
-
Preparation of Matrigel Plugs:
-
Thaw Matrigel on ice.
-
On ice, mix Matrigel with the angiogenic factor (e.g., 150 ng/mL bFGF) and either this compound (at the desired concentration) or vehicle (DMSO).
-
-
Injection:
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice using a pre-chilled syringe. The Matrigel will solidify at body temperature, forming a plug.
-
-
Plug Excision and Analysis:
-
After a set period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification of Angiogenesis:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a Drabkin's reagent-based assay as an index of blood vessel formation.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell marker such as anti-CD31 to visualize and quantify blood vessels.
-
-
Conclusion
This compound is a critical tool for dissecting the roles of the ERK5 signaling pathway in health and disease. The protocols provided herein offer a comprehensive guide for its application in a range of standard laboratory assays. Careful adherence to the solubility, storage, and handling instructions will ensure the integrity and efficacy of the compound in your experiments. As with any targeted inhibitor, it is crucial to include appropriate controls and to validate findings through multiple experimental approaches.
References
- 1. MEK5/ERK5 signaling inhibition increases colon cancer cell sensitivity to 5-fluorouracil through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of activators of ERK5 transcriptional activity by high throughput screening and the role of endothelial ERK5 in vaso-protective effects induced by statins and anti-malarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application of Erk5-IN-2 in Colorectal Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-Activated Protein Kinase 1 (BMK1), is a key component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] The MEK5/ERK5 pathway has been identified as a significant contributor to the onset, progression, and metastasis of colorectal cancer (CRC).[1][3] Aberrant activation of this pathway is associated with increased cell proliferation, tumor angiogenesis, and the development of resistance to chemotherapy.[1][4] Consequently, targeting ERK5 presents a promising therapeutic strategy for CRC.
Erk5-IN-2, also widely known as XMD8-92, is a potent and specific inhibitor of ERK5 kinase activity.[4] This document provides detailed application notes and protocols for the use of this compound in colorectal cancer research, summarizing its effects and providing methodologies for key experiments.
Mechanism of Action
In colorectal cancer, the MEK5/ERK5 signaling pathway is often overactive, leading to the phosphorylation and activation of downstream transcription factors that promote cell cycle progression, survival, and invasion.[2][4] this compound acts as an ATP-competitive inhibitor of ERK5, effectively blocking its kinase activity and preventing the phosphorylation of its substrates.[4] This inhibition leads to several downstream effects, including the suppression of cancer stem-like cell properties and increased sensitivity to conventional chemotherapeutic agents like 5-fluorouracil (5-FU).[1][5]
Signaling Pathway
The diagram below illustrates the canonical MEK5/ERK5 signaling pathway and the point of inhibition by this compound. Upstream signals, such as growth factors or stress, activate MEKK2/3, which in turn phosphorylates and activates MEK5. MEK5 then phosphorylates and activates ERK5, leading to downstream cellular responses.
Data Presentation
The following tables summarize the quantitative effects of this compound on colorectal cancer cells from published research.
Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines
| Cell Line | Assay | Treatment | Concentration | Result | Reference |
| HCT116 | Cell Viability | This compound (XMD8-92) | Not Specified | Decreased cell proliferation | |
| HCT116 | Apoptosis (Caspase-3/7 activity) | This compound + 5-FU | Not Specified | Increased apoptosis compared to 5-FU alone | [1] |
| SW620 | Cell Proliferation | Constitutively Active MEK5 | Not Applicable | Increased proliferation by up to 30% at 72h | [1] |
| HCT116 | Sphere Formation | This compound (XMD8-92) | Not Specified | Reduced primary and secondary sphere formation | [5] |
| HCT116 | ALDH Activity | This compound (XMD8-92) | Not Specified | Decreased proportion of ALDH-positive cells | [5] |
Table 2: In Vivo Efficacy of this compound in Colorectal Cancer Xenograft Model
| Animal Model | Treatment | Dosage & Schedule | Outcome | Reference |
| Murine subcutaneous xenograft (HCT116 cells) | This compound (XMD8-92) + 5-FU | Not Specified | Markedly reduced tumor growth and enhanced apoptosis compared to 5-FU alone | [6][7] |
Note: Specific IC50 values for this compound in various colorectal cancer cell lines are not consistently reported across the reviewed literature. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cell line and experimental conditions.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in colorectal cancer research.
Cell Viability Assay (MTS/MTT Assay)
This protocol determines the effect of this compound on the proliferation of colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, SW620)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (XMD8-92)
-
MTS or MTT reagent
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT after solubilization) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is used to assess the effect of this compound on the phosphorylation of ERK5 and the expression of downstream target proteins.
Materials:
-
Colorectal cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK5, anti-ERK5, anti-Cyclin D1, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and treat with this compound at the desired concentration and time points.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Cancer Stem-like Cell Sphere Formation Assay
This assay evaluates the effect of this compound on the self-renewal capacity of cancer stem-like cells.
Materials:
-
Colorectal cancer cells
-
This compound
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates or flasks
-
Microscope
Protocol:
-
Dissociate cells into a single-cell suspension.
-
Plate the cells at a low density (e.g., 1,000 cells/mL) in serum-free sphere-forming medium in ultra-low attachment plates.
-
Add this compound or vehicle control to the medium.
-
Incubate for 7-14 days to allow for sphere formation.
-
Count the number of spheres (typically >50 µm in diameter) per well using a microscope.
-
For secondary sphere formation, collect the primary spheres, dissociate them into single cells, and re-plate them under the same conditions.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating this compound and the logical relationship of its effects.
Considerations and Future Directions
-
Specificity: While this compound (XMD8-92) is a potent ERK5 inhibitor, some studies have reported potential off-target effects, notably on BRD4.[8][9] It is crucial to consider these off-target effects and, where possible, use complementary approaches such as siRNA or shRNA-mediated knockdown of ERK5 to validate findings.
-
Combination Therapy: Research strongly suggests a compensatory activation of the ERK5 pathway upon inhibition of the ERK1/2 pathway in colorectal cancer.[10][11] This highlights the potential for a more effective therapeutic strategy by combining this compound with MEK1/2 inhibitors.
-
Resistance: The role of the MEK5/ERK5 pathway in chemoresistance underscores the importance of investigating this compound as an adjunct to standard chemotherapy regimens to overcome drug resistance in colorectal cancer.[1][6][7]
These application notes and protocols provide a framework for researchers to effectively utilize this compound in the study of colorectal cancer, with the ultimate goal of developing more effective therapeutic interventions.
References
- 1. MEK5/ERK5 signaling inhibition increases colon cancer cell sensitivity to 5-fluorouracil through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The role of ERK5 signaling in colorectal cancer | Semantic Scholar [semanticscholar.org]
- 4. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEK5/ERK5 activation regulates colon cancer stem-like cell properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 8. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 9. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ERK5 signalling rescues intestinal epithelial turnover and tumour cell proliferation upon ERK1/2 abrogation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Erk5-IN-2 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Erk5-IN-2 in cell culture experiments. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, orally active inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7.[1][2][3][4][5][6] It functions by binding to the ATP-binding site of the ERK5 kinase domain, preventing the phosphorylation of its downstream substrates.[7] This inhibition blocks the transcriptional programs driven by ERK5 that are involved in cellular processes such as proliferation, differentiation, and survival.[7]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is cell-line dependent. A good starting point is to perform a dose-response experiment ranging from 0.1 µM to 10 µM. The reported IC50 (the concentration that inhibits 50% of the enzyme's activity) in cell-free assays is approximately 0.82 µM for ERK5.[1][2][3][4][5][6][8] However, for cell-based assays, a higher concentration may be necessary to achieve the desired biological effect. For instance, in HEK293 cells, an IC50 of 3 µM was observed for the inhibition of MEF2D, a downstream target of ERK5.[5]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO).[1][3][9] For a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing your working concentrations in cell culture media, ensure the final DMSO concentration does not exceed a level that is toxic to your specific cell line, typically below 0.5%.
Q4: Are there known off-target effects or paradoxical activities associated with Erk5 inhibitors?
A4: While this compound is designed to be selective, it's important to be aware of potential issues observed with other ERK5 inhibitors. Some first-generation ERK5 inhibitors, like XMD8-92, have been shown to have off-target effects, notably on bromodomain-containing proteins like BRD4.[10][11] Additionally, some small molecule inhibitors of ERK5 have been reported to paradoxically activate ERK5 signaling, leading to nuclear translocation and activation of its transcriptional domain. It is crucial to validate the inhibitory effect of this compound in your specific experimental system, for example, by assessing the phosphorylation of a downstream target.
Q5: How can I confirm that this compound is effectively inhibiting the Erk5 pathway in my cells?
A5: The most direct way to confirm the inhibitory activity of this compound is to perform a Western blot analysis to measure the phosphorylation of ERK5 at Threonine 218 and Tyrosine 220 (p-Erk5 T218/Y220). A decrease in the p-Erk5/total Erk5 ratio upon treatment with the inhibitor indicates effective target engagement. Additionally, you can assess the expression or activity of known downstream targets of ERK5, such as MEF2C, c-Jun, or Cyclin D1.[7][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of Erk5 activity | - Suboptimal inhibitor concentration: The concentration of this compound may be too low for your specific cell line or experimental conditions. - Incorrect inhibitor preparation or storage: The inhibitor may have degraded due to improper handling. - High cell density: A high number of cells can metabolize the inhibitor, reducing its effective concentration. - Compensatory signaling: Inhibition of the Erk5 pathway can sometimes lead to the activation of other signaling pathways, such as the ERK1/2 pathway, which may mask the effect.[7][11][13] | - Perform a dose-response experiment to determine the optimal concentration for your cell line.[14] - Prepare fresh stock solutions of this compound and store them properly in aliquots at -20°C or -80°C. - Optimize cell seeding density to ensure consistent and effective inhibitor concentration per cell. - Investigate the activation of parallel signaling pathways (e.g., by Western blotting for p-ERK1/2) and consider co-inhibition strategies if necessary.[11][15] |
| High cellular toxicity or cell death | - Inhibitor concentration is too high: Excessive concentrations of this compound can lead to off-target effects and general cytotoxicity. - High DMSO concentration: The final concentration of the solvent (DMSO) in the cell culture medium may be toxic to the cells. - Cell line sensitivity: Some cell lines may be inherently more sensitive to the inhibitor or the solvent. | - Determine the IC50 for cytotoxicity using a cell viability assay (e.g., MTT or XTT) and use concentrations below this toxic threshold for your experiments. - Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically <0.5%). Include a vehicle control (DMSO alone) in your experiments. - Perform a literature search to check for known sensitivities of your cell line. |
| Inconsistent or variable results | - Inconsistent cell culture conditions: Variations in cell passage number, confluency, or serum concentration can affect cellular responses. - Inhibitor instability: Repeated freeze-thaw cycles of the stock solution can lead to degradation. - Experimental variability: Pipetting errors or variations in incubation times can introduce inconsistencies. | - Maintain consistent cell culture practices, including using cells within a specific passage number range and seeding at a consistent density. - Aliquot the this compound stock solution to avoid multiple freeze-thaw cycles. - Ensure accurate and consistent pipetting and adhere strictly to the established incubation times. |
| Paradoxical activation of Erk5 signaling | - Inhibitor-induced conformational change: Some kinase inhibitors can paradoxically stabilize an active conformation of the kinase, leading to increased signaling. | - Carefully validate the effect of this compound on both Erk5 phosphorylation and the activity of its downstream targets. - Consider using structurally different Erk5 inhibitors to confirm that the observed biological effect is due to on-target inhibition. |
Data Presentation
Table 1: Reported IC50 Values and Effective Concentrations of Selective Erk5 Inhibitors
| Inhibitor | Target | Assay Type | Cell Line(s) | IC50 / Effective Concentration | Reference(s) |
| This compound | ERK5 | Cell-free | - | 0.82 µM | [1][2][3][4][5][6][8] |
| ERK5 (MEF2D) | Cell-based | HEK293 | 3 µM | [5] | |
| AX15836 | ERK5 | Cell-free | - | 8 nM | [16] |
| ERK5 | Cell-based | HeLa, SN12C | 4-9 nM | [16] | |
| JWG-071 | ERK5 | Cell-free | - | 88 nM | [17][18] |
| ERK5 | Cell-based | HeLa | 20 nM | [19] | |
| Cytotoxicity | Cell-based | Endometrial Cancer Cells | 2-3 µM | [20] | |
| BAY-885 | ERK5 | Cell-free | - | 35 nM | [21] |
| ERK5 | Cell-based | SN12C-MEF2 reporter | 115 nM | [9][22] |
Note: The effective concentration in your specific cell line may vary. It is crucial to perform a dose-response experiment to determine the optimal concentration for your experimental setup.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability (MTT) Assay
This protocol outlines the steps to determine the concentration range of this compound that effectively inhibits cell viability, which is a common downstream effect of Erk5 inhibition in cancer cells.
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in your cell culture medium. A typical starting range would be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan crystals.
-
After incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Erk5 Phosphorylation
This protocol describes how to assess the phosphorylation status of Erk5 in response to this compound treatment.
-
Cell Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the appropriate time. Include a vehicle control.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Erk5 (Thr218/Tyr220) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing (for Total Erk5):
-
To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed for total Erk5.
-
Incubate the membrane in a stripping buffer according to the manufacturer's instructions.
-
Wash the membrane thoroughly and re-block before incubating with the primary antibody for total Erk5.
-
Follow the subsequent immunoblotting steps as described above.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-Erk5 and total Erk5 using densitometry software.
-
Calculate the ratio of phospho-Erk5 to total Erk5 for each sample to determine the relative level of Erk5 phosphorylation.
-
Mandatory Visualizations
Caption: The Erk5 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound | ERK | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. adooq.com [adooq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleck.co.jp [selleck.co.jp]
- 9. selleckchem.com [selleckchem.com]
- 10. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ERK5 signalling rescues intestinal epithelial turnover and tumour cell proliferation upon ERK1/2 abrogation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. THE MAPK ERK5, BUT NOT ERK1/2, INHIBITS THE PROGRESSION OF MONOCYTIC PHENOTYPE TO THE FUNCTIONING MACROPHAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A first-in-class selective inhibitor of ERK1/2 and ERK5 overcomes drug resistance with a single-molecule strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. graylab.stanford.edu [graylab.stanford.edu]
- 20. The ERK5/NF-κB signaling pathway targets endometrial cancer proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Probe BAY-885 | Chemical Probes Portal [chemicalprobes.org]
- 22. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Erk5-IN-2 insolubility issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Erk5-IN-2, a selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What is the recommended solvent?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] It is crucial to use a fresh, anhydrous grade of DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1][4]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies between suppliers, but it is generally high. Reported values range from 10 mg/mL to 250 mg/mL.[1][2][3][4] For practical purposes, preparing a stock solution in the range of 10-25 mM in fresh DMSO should be achievable.
Q3: My this compound precipitated when I diluted the DMSO stock solution in my aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for poorly soluble compounds like many kinase inhibitors.[5][6][7] Here are several troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your cell culture medium may be too high. Try using a lower final concentration. The IC50 for Erk5 is in the sub-micromolar to low micromolar range (0.82 µM - 3 µM), so high concentrations may not be necessary for your experiment.[1][2][3][8][9]
-
Increase the percentage of serum: If your cell culture medium is supplemented with serum, increasing the serum concentration (e.g., from 10% to 20% fetal bovine serum) can sometimes help to keep the compound in solution.
-
Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed (37°C) cell culture medium can sometimes prevent immediate precipitation.
-
Rapid mixing: Ensure rapid and thorough mixing of the DMSO stock into the aqueous medium to avoid localized high concentrations that can lead to precipitation.
Q4: Are there any alternative methods to improve the solubility of this compound in aqueous solutions for in vitro experiments?
A4: For specific in vitro assays that are sensitive to DMSO, or if precipitation persists, you might consider the use of certain formulation strategies. While primarily used for in vivo studies, the principles can be adapted. For instance, the use of solubilizing agents like PEG300 and Tween-80 in combination with DMSO has been reported for this compound.[1] However, the effects of these excipients on your specific cell type and assay should be carefully evaluated.
Q5: The powdered this compound appears clumpy. Is this normal?
A5: Clumpiness in the powdered form of a compound can sometimes indicate the absorption of moisture. As this compound is supplied as a solid, it should ideally be a fine powder. If you observe significant clumping, it is advisable to handle the compound in a dry environment (e.g., a glove box) and store it with a desiccant.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Source(s) |
| DMSO | 250 mg/mL (644.01 mM) | [1] |
| DMSO | ≥ 100 mg/mL | [2] |
| DMSO | 78 mg/mL (200.93 mM) | [4] |
| DMSO | 10 mg/mL (25.76 mM) | [3] |
| Ethanol | 3 mg/mL | [4] |
| Water | Insoluble | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.36 mM) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.36 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.36 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 388.19 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.88 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM solution, add 1 mL of DMSO to 3.88 mg of this compound.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[1][3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.[1][4]
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
-
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to make 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock solution.
-
Pipette the required volume of the DMSO stock solution directly into the pre-warmed cell culture medium.
-
Immediately and thoroughly mix the solution by gentle inversion or pipetting to ensure rapid dispersal and minimize precipitation.
-
Visually inspect the medium for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide above.
-
Mandatory Visualizations
Caption: The Erk5 signaling pathway is activated by various stimuli, leading to the activation of downstream transcription factors and cellular responses.[10][11][12][13] this compound is an inhibitor of ERK5.
Caption: A troubleshooting workflow for addressing insolubility issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound | ERK | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 7. iris.hi.is [iris.hi.is]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. adooq.com [adooq.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The MEK5/ERK5 Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Off-Target Effects of ERK5 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of commonly used ERK5 inhibitors. The following troubleshooting guides and FAQs will help you design and interpret experiments accurately.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with first-generation ERK5 inhibitors?
A1: The most significant off-target effect of first-generation ERK5 inhibitors, such as XMD8-92, XMD17-109, and ERK5-IN-1 (also known as XMD17-26), is their potent inhibition of the bromodomain-containing protein BRD4. This off-target activity is a critical consideration as it can confound experimental results, attributing observed anti-inflammatory and anti-proliferative effects to ERK5 inhibition when they may, in fact, be due to BRD4 inhibition. Due to this significant off-target effect, these first-generation inhibitors are no longer recommended for studies aiming to delineate the specific cellular functions of ERK5 kinase activity.
Q2: Are there ERK5 inhibitors that do not inhibit BRD4?
A2: Yes, second-generation ERK5 inhibitors have been developed to be highly selective for ERK5 and lack BRD4 activity. A notable example is AX15836, which was engineered from the XMD8-92 scaffold to eliminate BRD4 binding. Other potent and selective inhibitors with no reported BRD4 activity include BAY-885. Dual ERK5/LRRK2 inhibitors, such as JWG-045 and JWG-071, also lack BRD4 activity.
Q3: What is paradoxical activation of ERK5 signaling and which inhibitors cause it?
A3: Paradoxical activation is a phenomenon where small molecule kinase inhibitors, while inhibiting the kinase domain of ERK5, can allosterically induce a conformational change that leads to the activation of its C-terminal transcriptional transactivation domain (TAD). This results in the nuclear translocation of ERK5 and subsequent activation of gene transcription, an effect independent of the kinase activity. Several potent and selective ERK5 inhibitors, including AX15836, have been shown to cause this paradoxical activation. This effect can complicate the interpretation of cellular studies, as the observed phenotype may be due to the transcriptional activity of ERK5 rather than the inhibition of its kinase function.
Q4: Can inhibition of the ERK1/2 pathway affect ERK5 signaling?
A4: Yes, studies have shown that pharmacological inhibition of MEK1/2 or ERK1/2 can lead to a compensatory upregulation and activation of the ERK5 pathway. This cross-talk between the two pathways is a potential mechanism of resistance to ERK1/2-targeted therapies. Therefore, when studying the effects of ERK1/2 inhibitors, it is important to consider the potential for compensatory ERK5 activation.
Quantitative Data on Off-Target Effects
The following table summarizes the inhibitory activities of various compounds on ERK5 and key off-targets.
| Compound | Target | IC50 / Kd | Off-Target | IC50 / Kd | Notes |
| XMD8-92 | ERK5 | 86 nM (IC50) | BRD4(1) | 170 nM (Kd) | First-generation dual ERK5/BRD4 inhibitor. |
| AX15836 | ERK5 | 86 nM (IC50) | BRD4(1) | >10,000 nM (Kd) | Selective ERK5 inhibitor, but can cause paradoxical activation of the TAD. |
| JWG-071 | ERK5 | - | BRD4 | - | Second-generation dual ERK5/LRRK2 inhibitor lacking BRD4 activity. |
| SKLB-D18 | ERK1/2, ERK5 | - | - | At 1 µM, only 8 other kinases were inhibited by >70% out of 380 tested. | A dual inhibitor of ERK1/2 and ERK5. |
| I-BET762 | BRD4(1) | - | - | - | Reference BRD inhibitor. |
| JQ1 | BRD4(1) | - | - | - | Reference BRD inhibitor. |
Experimental Protocols and Workflows
Diagram: Workflow for Assessing Off-Target Effects
Caption: Workflow for characterizing the on-target and off-target effects of an ERK5 inhibitor.
Diagram: Signaling Pathways of Key Off-Target Effects
Technical Support Center: Interpreting Unexpected Results with Erk5-IN-2
Welcome to the technical support center for Erk5-IN-2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes when using the ERK5 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as XMD17-109) is a small molecule inhibitor designed to target the kinase activity of Extracellular signal-regulated kinase 5 (ERK5).[1][2] It functions by binding to the ATP-binding site of the ERK5 kinase domain, thereby preventing the phosphorylation of its downstream substrates.[3]
Q2: I'm observing effects that are inconsistent with ERK5 inhibition. What could be the cause?
This is a commonly encountered issue. Unexpected results with this compound can arise from two primary phenomena: off-target effects and paradoxical activation of ERK5's non-catalytic functions.[1][2][4][5] It is crucial to consider these possibilities when interpreting your data.
Q3: What are the known off-target effects of this compound?
This compound and its close analog, XMD8-92, are first-generation ERK5 inhibitors that have been shown to have significant off-target activity, most notably against Bromodomain-containing protein 4 (BRD4).[1][4] BRD4 is an epigenetic reader involved in transcriptional regulation. Therefore, some of the observed cellular effects of this compound may be attributable to BRD4 inhibition rather than ERK5 inhibition.[1][4][6]
Q4: What is "paradoxical activation" of ERK5?
Paradoxical activation is a phenomenon where ERK5 kinase inhibitors, including this compound, bind to the ERK5 kinase domain and induce a conformational change.[1][2][7] This change can lead to the nuclear translocation of ERK5 and the activation of its C-terminal transcriptional activation domain (TAD), independent of its kinase activity.[2][5] This can result in unexpected gene expression changes.
Q5: Why don't my results with this compound phenocopy ERK5 gene knockdown or knockout?
The discrepancy between pharmacological inhibition with this compound and genetic ablation of ERK5 often stems from the paradoxical activation of ERK5's transcriptional activity and the kinase-independent functions of the ERK5 protein.[1][8] While genetic knockout removes the entire protein and all its functions, this compound only inhibits the kinase domain and can paradoxically activate its transcriptional role.[5]
Troubleshooting Guides
Unexpected Phenotype: Anti-proliferative or Anti-inflammatory Effects
If you observe potent anti-proliferative or anti-inflammatory effects that you did not anticipate based on known ERK5 biology, consider the following:
-
Possible Cause: Off-target BRD4 inhibition. The anti-proliferative and anti-inflammatory effects of first-generation ERK5 inhibitors are often attributed to their activity against BRD4.[1][6]
-
Troubleshooting Steps:
-
Control Experiment: Use a selective BRD4 inhibitor (e.g., JQ1) in parallel with this compound to see if it recapitulates the observed phenotype.
-
Alternative Inhibitor: Switch to a second-generation, more selective ERK5 inhibitor with no or significantly reduced BRD4 activity (see Table 1).[1][2]
-
Genetic Validation: Compare your results with those obtained from ERK5 siRNA or shRNA-mediated knockdown to distinguish between on-target and off-target effects.[8][9]
-
Unexpected Gene Expression Changes
If you observe changes in gene expression that are not consistent with the inhibition of a kinase, consider the following:
-
Possible Cause: Paradoxical activation of the ERK5 transcriptional activation domain (TAD).[1][2][5][7]
-
Troubleshooting Steps:
-
Reporter Assay: Use a reporter construct driven by an ERK5-responsive promoter (e.g., containing MEF2 binding sites) to directly measure the transcriptional activity of ERK5 in the presence of this compound.[5][10]
-
Kinase-Dead Mutant: Compare the effects of this compound in cells expressing wild-type ERK5 versus a kinase-dead ERK5 mutant. If the inhibitor still induces the transcriptional effect with the kinase-dead mutant, it confirms a kinase-independent mechanism.[5]
-
Nuclear Translocation Assay: Perform immunofluorescence or cellular fractionation followed by Western blotting to determine if this compound treatment promotes the nuclear translocation of ERK5.
-
Compensatory Activation of Other Pathways
If you are using this compound in combination with other signaling pathway inhibitors (e.g., MEK1/2 inhibitors) and see unexpected resistance or pathway activation, consider the following:
-
Possible Cause: Crosstalk and compensatory activation between the ERK1/2 and ERK5 pathways. Inhibition of the ERK1/2 pathway can lead to the upregulation and activation of the ERK5 pathway.[11][12][13]
-
Troubleshooting Steps:
-
Western Blot Analysis: Probe for phosphorylated (active) forms of both ERK1/2 and ERK5 when using inhibitors for either pathway to monitor for compensatory activation.
-
Combination Therapy Studies: If inhibiting one pathway leads to activation of the other, consider a combination inhibitor approach to block both pathways simultaneously.[11][14]
-
Data Presentation
Table 1: Comparison of Common ERK5 Inhibitors
| Inhibitor | Generation | Known Off-Targets | Paradoxical Activation | Recommended Use |
| This compound (XMD17-109) | First | BRD4[1][6] | Yes[1][2] | Use with caution; include BRD4 inhibitor controls. |
| XMD8-92 | First | BRD4[1][4] | Yes[1][2] | Not recommended for selective ERK5 studies.[6] |
| AX15836 | Second | Minimal[1][2] | Yes[1][2] | Preferred for selective ERK5 kinase inhibition.[1] |
| BAY-885 | Second | Minimal[1][2] | Yes[1][2] | Preferred for selective ERK5 kinase inhibition.[1] |
| Compound 46 | Second | Minimal[1][2] | Yes[1][2] | Preferred for selective ERK5 kinase inhibition.[1] |
Experimental Protocols
Protocol 1: Western Blot for ERK5 and Phospho-ERK5
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an 8% SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total ERK5 and phosphorylated ERK5 (p-ERK5 T218/Y220) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: MEF2 Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells with a MEF2-driven firefly luciferase reporter plasmid, a constitutively active Renilla luciferase plasmid (for normalization), and an expression vector for wild-type or kinase-dead ERK5.
-
Inhibitor Treatment: 24 hours post-transfection, treat cells with this compound or vehicle control for the desired time.
-
Cell Lysis: Lyse cells in passive lysis buffer.
-
Luciferase Assay: Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Visualizations
Caption: Canonical and this compound modulated ERK5 signaling pathway.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 3. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Paradoxical activation of the protein kinase-transcription factor ERK5 by ERK5 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 12. A first-in-class selective inhibitor of ERK1/2 and ERK5 overcomes drug resistance with a single-molecule strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The significance of ERK5 catalytic-independent functions in disease pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of ERK5 on the Hallmarks of Cancer [mdpi.com]
Avoiding degradation of Erk5-IN-2 in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers avoid the degradation of Erk5-IN-2 in stock solutions, ensuring the reliability and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for reconstituting this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO).[1][2][3] Water is not recommended as the compound is insoluble in aqueous solutions.[3] For in vivo experiments, specific formulations involving co-solvents like PEG300, Tween 80, and saline may be necessary, but the initial stock solution should be prepared in DMSO.[4][5]
Q2: Why is it critical to use anhydrous (dry) DMSO?
A2: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][3] The presence of water in DMSO can reduce the solubility of this compound, leading to precipitation, and can also promote hydrolysis of the compound over time, causing degradation.[2] Always use a fresh, unopened bottle or a properly stored container of anhydrous DMSO.[2][3]
Q3: What are the optimal storage conditions for this compound powder and stock solutions?
A3: Proper storage is crucial to maintain the stability of this compound. The solid powder is more stable than solutions. For detailed storage conditions and expected stability, please refer to the summary table below.
Q4: How can I prevent degradation from repeated freeze-thaw cycles?
A4: To avoid degradation caused by repeated freezing and thawing, it is highly recommended to aliquot the stock solution into smaller, single-use volumes immediately after preparation.[3][6] This practice ensures that the main stock is not repeatedly subjected to temperature fluctuations.
Q5: My this compound solution appears to have precipitated. What should I do?
A5: Precipitation can occur if the compound's solubility limit is exceeded or if the solution has absorbed moisture. If you observe precipitation, you can try to redissolve the compound by gently warming the vial to no higher than 45-50°C and vortexing or using sonication.[4][7] If the precipitate does not dissolve, it may indicate degradation or that the concentration is too high for the solvent conditions. It is best to prepare a fresh stock solution.
Q6: Can I store my diluted working solutions?
A6: It is generally not recommended to store diluted working solutions, especially those in aqueous-based cell culture media, for extended periods.[2] Small molecule inhibitors can be less stable at lower concentrations in aqueous environments. Prepare working solutions fresh from the DMSO stock solution for each experiment.
Data Summary: Storage and Stability of this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | -20°C | Up to 3 years | Protect from light and moisture.[3][4][8] |
| 4°C | Up to 2 years | For shorter-term storage, keep desiccated.[6][9] | |
| Stock Solution | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[3] |
| (in DMSO) | -20°C | Up to 1 month | Protect from light.[1][3][8] Suitable for short-term use. |
Troubleshooting Guide
This guide addresses common issues encountered with this compound stock solutions.
Issue 1: Inconsistent or lower than expected activity in assays.
This could be a primary indicator of compound degradation.
-
dot
Caption: Troubleshooting workflow for low inhibitor activity.
Issue 2: Visible particulates or cloudiness in the stock solution.
This often points to solubility issues, which can be linked to degradation or improper preparation.
-
Possible Cause: Use of non-anhydrous DMSO or exceeding the solubility limit.
-
Solution:
-
Gently warm the solution (up to 45°C) and vortex/sonicate to attempt redissolving.[4][7]
-
If the solution remains cloudy, it is best to discard it and prepare a fresh stock using new, anhydrous DMSO.
-
Ensure the concentration does not exceed the recommended solubility (e.g., up to 250 mg/mL in fresh DMSO, though lower concentrations are often used).[1]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 388.19 g/mol )
-
Anhydrous DMSO (new or properly stored bottle)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 10 mM solution, use 3.88 mg of the compound.
-
Add the calculated volume of anhydrous DMSO. For 3.88 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary.[4]
-
Once fully dissolved, aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, tightly sealed vials.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.[10]
-
Store the aliquots at -80°C for long-term storage or at -20°C for use within one month.[3]
Protocol 2: Assessing the Stability of an this compound Stock Solution
This protocol provides a framework to test the stability of your stock solution over time using a cell-based assay.
-
dot
Caption: Experimental workflow for stability testing.
Signaling Pathway Context
This compound is a selective inhibitor of ERK5 (also known as MAPK7), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][11] This pathway is involved in regulating cellular processes like proliferation, differentiation, and survival.[12][13]
-
dot
Caption: Simplified MEK5-ERK5 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | ERK | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. captivatebio.com [captivatebio.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. adooq.com [adooq.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. abmole.com [abmole.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
Technical Support Center: Paradoxical Activation of Signaling with Erk5 Inhibitors
Welcome to the technical support center for researchers working with Erk5 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, particularly the phenomenon of paradoxical activation of Erk5 signaling.
Frequently Asked Questions (FAQs)
Q1: What is paradoxical activation of Erk5 signaling by its inhibitors?
A1: Paradoxical activation is a phenomenon where small molecule inhibitors targeting the kinase domain of Erk5 unexpectedly stimulate its transcriptional activity.[1][2][3][4][5] While the inhibitor successfully blocks the kinase function of Erk5, it can induce a conformational change in the protein.[2][3][6] This change exposes the nuclear localization signal (NLS) and the C-terminal transactivation domain (TAD), leading to Erk5's translocation to the nucleus and the subsequent activation of gene transcription.[1][2][3][4][5]
Q2: Why do my experimental results with an Erk5 inhibitor not match the results from Erk5 genetic knockdown (e.g., siRNA or CRISPR)?
A2: The discrepancy often arises from the paradoxical activation of Erk5's transcriptional function by small molecule inhibitors.[1][3] Genetic knockdown removes the entire protein, abolishing both its kinase and transcriptional scaffolding functions.[5][7] In contrast, many inhibitors only block the kinase activity while simultaneously activating the transcriptional activity of the remaining Erk5 protein.[1][2][3] This fundamental difference in their mechanism of action can lead to divergent cellular phenotypes.[1][3]
Q3: Which Erk5 inhibitors are known to cause paradoxical activation?
A3: Several commonly used Erk5 inhibitors have been shown to cause paradoxical activation to varying degrees. This includes both early inhibitors and more recent, selective compounds.[1][8][9] Examples include XMD8-92, XMD17-109 (also known as ERK5-IN-1), AX15836, and BAY-885.[1][8][9] It is crucial to be aware that even highly selective kinase inhibitors can elicit this effect.[8]
Q4: Are there off-target effects of Erk5 inhibitors that I should be aware of?
A4: Yes, particularly with first-generation Erk5 inhibitors. For instance, XMD8-92 and related compounds (XMD17-109, XMD17-26) have been shown to have significant off-target activity against BRD4, an epigenetic reader.[1][8][10][11] This off-target effect can confound experimental results, as the observed phenotype may be due to BRD4 inhibition rather than or in addition to Erk5 inhibition.[8][11] Newer inhibitors like AX15836 were developed to have greater selectivity and lack this BRD4 activity.[1]
Q5: How can I experimentally test for paradoxical activation of Erk5 in my system?
A5: To test for paradoxical activation, you need to assess the transcriptional activity of Erk5 independently of its kinase activity. A common method is to use a reporter gene assay. For example, a luciferase reporter driven by a promoter containing binding sites for MEF2, a downstream transcription factor of Erk5, can be used.[1] An increase in reporter activity in the presence of the Erk5 inhibitor would indicate paradoxical activation of its transcriptional function.
Troubleshooting Guides
Problem 1: My Erk5 inhibitor shows no or an unexpected phenotype in my cell-based assay.
-
Possible Cause: Paradoxical activation of Erk5's transcriptional activity may be opposing the effect of kinase inhibition.
-
Troubleshooting Steps:
-
Verify Kinase Inhibition: Confirm that the inhibitor is blocking Erk5 kinase activity at the concentration used. This can be done by assessing the phosphorylation of a downstream substrate of Erk5's kinase activity, if one is known in your system.
-
Assess Transcriptional Activity: Use a MEF2-luciferase reporter assay (see Experimental Protocols) to determine if the inhibitor is paradoxically activating Erk5's transcriptional function.
-
Compare with Genetic Knockdown: Use siRNA or CRISPR to knock down Erk5 and compare the phenotype with that of the inhibitor. This will help differentiate between kinase-dependent and -independent functions of Erk5.[5][7]
-
Consider Off-Target Effects: If using an older inhibitor like XMD8-92, consider if the observed phenotype could be due to off-target effects on proteins like BRD4.[8][10][11] Use a selective BRD4 inhibitor (e.g., JQ1) as a control.[1]
-
Problem 2: I am seeing conflicting results with different Erk5 inhibitors.
-
Possible Cause: Different inhibitors can have varying degrees of paradoxical activation and different off-target profiles.
-
Troubleshooting Steps:
-
Review Inhibitor Specificity: Consult the literature for the known selectivity and off-target effects of the inhibitors you are using.
-
Quantify Paradoxical Activation: If possible, perform dose-response curves for paradoxical activation using a reporter assay for each inhibitor to understand their relative potentials to induce this effect.
-
Use a MEK5 Inhibitor: As an alternative, consider using an inhibitor of the upstream kinase MEK5, such as BIX02189.[1][12][13] This can help dissect the role of the MEK5-Erk5 signaling axis. However, be aware that BIX02189 can also inhibit Erk5 catalytic activity at higher concentrations.[12][13]
-
Data Presentation
Table 1: Summary of Common Erk5 Inhibitors and their Properties
| Inhibitor | Target(s) | Known Off-Target(s) | Causes Paradoxical Activation? | Reference(s) |
| XMD8-92 | Erk5 | BRD4 | Yes | [1][8][10][11] |
| XMD17-109 (ERK5-IN-1) | Erk5 | BRD4 | Yes | [1][2][8][11] |
| AX15836 | Erk5 | Minimal | Yes | [1][6][8] |
| BAY-885 | Erk5 | Minimal | Yes | [1][8] |
| BIX02189 | MEK5, Erk5 | Src | Not reported for Erk5 TAD | [1][12][13] |
Experimental Protocols
MEF2-Luciferase Reporter Assay for Erk5 Transcriptional Activity
This protocol is designed to measure the transcriptional activity of Erk5.
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) in a 24-well plate at a density that will be 70-80% confluent at the time of transfection.
-
Co-transfect the cells with a MEF2-luciferase reporter plasmid, a Renilla luciferase plasmid (for normalization), and a plasmid expressing your gene of interest if applicable. Use a suitable transfection reagent according to the manufacturer's instructions.
-
-
Inhibitor Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing the Erk5 inhibitor at the desired concentrations or vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.
-
Express the results as fold change relative to the vehicle-treated control. An increase in the luciferase signal in the presence of the inhibitor indicates paradoxical activation.
-
Mandatory Visualizations
Caption: Canonical MEK5-Erk5 signaling pathway.
References
- 1. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paradoxical activation of the protein kinase-transcription factor ERK5 by ERK5 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
Validation & Comparative
Validating Erk5-IN-2 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the cellular target engagement of Erk5-IN-2, a selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5). We present a comparative analysis of this compound with other commonly used ERK5 inhibitors, supported by experimental data and detailed protocols for key validation assays.
Introduction to ERK5 and a Word of Caution on its Inhibition
Extracellular signal-regulated kinase 5 (ERK5), also known as big MAP kinase 1 (BMK1), is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway, typically initiated by growth factors or stress signals, involves a three-tiered kinase cascade: a MAPKKK (MEKK2/3), a MAPKK (MEK5), and the MAPK, ERK5.[1] Upon activation through phosphorylation by MEK5 on the TEY motif (Thr218/Tyr220), ERK5 translocates to the nucleus.[2] There, it regulates gene expression by phosphorylating transcription factors, most notably the Myocyte Enhancer Factor 2 (MEF2) family, and through its own C-terminal transcriptional activation domain (TAD).[1][3]
A crucial consideration when using small molecule inhibitors targeting the ERK5 kinase domain is the phenomenon of "paradoxical activation." Several studies have shown that while these inhibitors effectively block the kinase activity of ERK5, they can simultaneously promote its nuclear localization and enhance the activity of its transcriptional activation domain.[3][4] This can lead to unexpected and sometimes opposing biological effects compared to genetic knockdown of ERK5. Therefore, it is imperative to employ rigorous target engagement validation methods to understand the precise mechanism of action of any ERK5 inhibitor within the cellular context.
The ERK5 Signaling Pathway
The ERK5 signaling cascade plays a crucial role in various cellular processes, including proliferation, differentiation, and survival. Its activation and downstream effects are complex and can be influenced by crosstalk with other signaling pathways.
Comparison of ERK5 Inhibitors
Several small molecule inhibitors targeting ERK5 are available to researchers. It is important to consider their potency, selectivity, and potential off-target effects when choosing an inhibitor and interpreting experimental results.
| Inhibitor | Reported IC50/Kd for ERK5 | Key Characteristics & Off-Targets |
| This compound | IC50: 0.82 µM (ERK5), 3 µM (ERK5 MEF2D) | Orally active, selective ERK5 inhibitor. |
| AX15836 | IC50: 8 nM | Highly potent and selective for ERK5 over many other kinases; also selective over BRD4.[5] However, its use can be compromised by poor solubility at higher concentrations.[6] |
| JWG-071 | IC50: 88 nM (in vitro) | Selective for ERK5 over BRD4, but also inhibits LRRK2, DCLK1, and DCLK2.[7] |
| XMD8-92 | Kd: 80 nM | Dual inhibitor of ERK5 and bromodomain-containing proteins (BRDs), particularly BRD4. This off-target activity can confound results. |
| BIX02189 | IC50: 59 nM (ERK5), 1.5 nM (MEK5) | A selective inhibitor of MEK5, the upstream activator of ERK5, but also directly inhibits ERK5 at higher concentrations. Does not inhibit MEK1, MEK2, ERK2, or JNK2. |
| BAY-885 | Not explicitly found in searches | Reported to be a highly potent and selective ERK5 inhibitor.[3] |
Experimental Methods for Validating Target Engagement
Validating that a compound directly interacts with its intended target within a cell is a critical step in drug discovery. The following are key methods for assessing the target engagement of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a ligand to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentrations of this compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments), followed by cooling to 4°C for 3 minutes.[8]
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for total ERK5.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble ERK5 relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a target protein. It relies on energy transfer from a NanoLuc® luciferase-tagged target protein (donor) to a cell-permeable fluorescent tracer that binds to the same target (acceptor).
-
Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding the ERK5-NanoLuc® fusion protein and a carrier DNA. Plate the transfected cells in a white, 96-well assay plate and incubate for 18-24 hours.[9]
-
Tracer and Compound Addition: Prepare a serial dilution of this compound. Add the fluorescent tracer (at a pre-determined optimal concentration) and the inhibitor to the cells. Incubate for 2 hours at 37°C in a CO2 incubator.[10]
-
Substrate Addition and Signal Detection: Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor to the wells. Read the donor (450 nm) and acceptor (610 nm) emission signals within 20 minutes using a plate reader equipped with appropriate filters.[9]
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of this compound to determine the IC50 value, which reflects the compound's affinity for the target in live cells.
Western Blotting for Downstream Signaling
Assessing the phosphorylation status of ERK5 itself or its downstream targets provides a functional readout of target engagement and pathway inhibition.
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time. To assess inhibition of activation, pre-treat with the inhibitor before stimulating with an ERK5 activator like EGF or sorbitol. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and SDS-PAGE: Determine the protein concentration of the lysates. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. For phospho-specific antibodies, BSA is generally preferred over milk.
-
Incubate the membrane with a primary antibody against phospho-ERK5 (Thr218/Tyr220) overnight at 4°C with gentle agitation. Recommended dilutions are typically 1:1000.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK5.
Conclusion
Validating the cellular target engagement of this compound is essential for accurately interpreting its biological effects, especially given the potential for paradoxical activation of the ERK5 pathway. This guide provides a framework for comparing this compound to other inhibitors using robust and complementary methodologies. The choice of assay will depend on the specific research question and available resources. A multi-faceted approach, combining direct binding assays like CETSA or NanoBRET™ with functional readouts from Western blotting, will provide the most comprehensive understanding of how this compound interacts with and modulates the ERK5 signaling pathway in living cells.
References
- 1. The Pharmacological Inhibition of ERK5 Enhances Apoptosis in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mesoscale.com [mesoscale.com]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eubopen.org [eubopen.org]
- 10. assaybiotechnology.com [assaybiotechnology.com]
A Comparative Guide to ERK5 Inhibitors: Erk5-IN-2 vs. XMD8-92 and Other Next-Generation Compounds
For Researchers, Scientists, and Drug Development Professionals
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade. This pathway plays a crucial role in various cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1][2] Dysregulation of the ERK5 pathway has been implicated in the pathogenesis of various diseases, particularly cancer, making it an attractive target for therapeutic intervention.[3][4] This guide provides a detailed comparison of Erk5-IN-2 with the first-generation inhibitor XMD8-92 and other notable next-generation ERK5 inhibitors, offering insights into their performance based on available experimental data.
The ERK5 Signaling Pathway
The ERK5 signaling cascade is typically initiated by mitogens or stress signals, leading to the activation of MEK5 (MAPK Kinase 5), the upstream kinase that directly phosphorylates and activates ERK5.[5][6] Once activated, ERK5 translocates to the nucleus, where it phosphorylates various downstream targets, including transcription factors like the myocyte enhancer factor 2 (MEF2) family, to regulate gene expression.[7]
Caption: The ERK5 signaling pathway is a three-tiered kinase cascade.
Performance Comparison of ERK5 Inhibitors
The development of small molecule inhibitors targeting ERK5 has been a significant focus in cancer research. This section compares key biochemical and cellular activity data for this compound, XMD8-92, and other prominent ERK5 inhibitors.
Biochemical Activity
| Inhibitor | Target(s) | Kd (nM) | IC50 (nM) | Selectivity Notes |
| This compound | ERK5 | - | 820 (ERK5), 3000 (ERK5 MEF2D) | Selective, does not interact with BRD4 bromodomain.[8] |
| XMD8-92 | ERK5, BRD4 | 80 (ERK5), 190 (BRD4) | 240 (cellular BMK1) | Dual inhibitor of ERK5 and BRD4. Also inhibits DCAMKL2, PLK4, and TNK1.[8][9][10] |
| AX15836 | ERK5 | 3600 (BRD4) | 8 | Highly potent and selective for ERK5 over a large panel of kinases.[11][12][13] |
| BAY-885 | ERK5 | - | 35 | Highly potent and selective ERK5 inhibitor.[8][13][14] |
| JWG-071 | ERK5, LRRK2 | - | 88 (ERK5), 109 (LRRK2) | Kinase-selective probe for ERK5, with significant activity against LRRK2.[8][15][16] |
Cellular Activity
| Inhibitor | Cell-based Assay | Cell Line(s) | Observed Effect |
| This compound | Xenograft tumor growth, Matrigel plug angiogenesis | - | Suppresses tumor growth and bFGF-driven angiogenesis.[8] |
| XMD8-92 | Proliferation, Angiogenesis, Xenograft tumor growth | HMEC, various cancer cell lines | Inhibits proliferation and bFGF-induced angiogenesis; significantly inhibits tumor growth.[9][10][17] |
| AX15836 | Cytokine suppression, Gene expression | HUVEC, HeLa | Ineffective at suppressing inflammatory cytokine response, suggesting BRD4 inhibition is responsible for this effect in other compounds.[11][18] |
| BAY-885 | Cell viability, Apoptosis | Breast cancer cells | Reduces cell viability and induces apoptosis.[19][20] |
| JWG-071 | MAPK7 autophosphorylation | HeLa | Dose-dependently inhibits EGF-induced MAPK7 autophosphorylation.[21] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for key assays used in the characterization of ERK5 inhibitors.
In Vitro Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of ERK5.
References
- 1. MAPK signalling: ERK5 versus ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. apexbt.com [apexbt.com]
- 18. pnas.org [pnas.org]
- 19. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. graylab.stanford.edu [graylab.stanford.edu]
A Comparative Guide to the Efficacy of ERK5-IN-2 and MEK5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the ERK5 inhibitor, Erk5-IN-2, and inhibitors targeting its upstream activator, MEK5. The information presented is collated from preclinical studies to aid researchers in selecting the appropriate tool compounds for their investigation of the MEK5-ERK5 signaling pathway.
Introduction to the MEK5-ERK5 Signaling Pathway
The Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of a distinct mitogen-activated protein kinase (MAPK) cascade.[1][2] This pathway is activated by a variety of stimuli, including growth factors and cellular stress, and plays a crucial role in cell proliferation, differentiation, and survival.[2] The canonical activation of this pathway involves a three-tiered kinase cascade: MEK Kinase 2/3 (MEKK2/3) phosphorylates and activates MEK5, which in turn phosphorylates and activates ERK5.[2][3] Activated ERK5 translocates to the nucleus and phosphorylates various transcription factors, thereby regulating gene expression.[2][4]
Given its role in promoting cell survival and proliferation, the MEK5-ERK5 pathway has emerged as a promising target in cancer therapy.[2][5] Inhibition of this pathway can be achieved by targeting either MEK5 or ERK5 directly. This guide focuses on a comparative analysis of small molecule inhibitors for both targets.
Figure 1: Simplified diagram of the MEK5-ERK5 signaling cascade.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of selected MEK5 and ERK5 inhibitors based on reported half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd).
Table 1: MEK5 Inhibitors
| Inhibitor | Target | IC50 / Kd | Assay Type | Key Off-Targets | Reference(s) |
| BIX02188 | MEK5 | IC50: 4.3 nM | In vitro kinase assay | Src | [2] |
| BIX02189 | MEK5 | IC50: 1.5 nM | In vitro kinase assay | Src | [6] |
| SC-1-181 | MEK5 | Not explicitly reported | Cellular assays | Selectivity data not fully reported | [2] |
Table 2: ERK5 Inhibitors
| Inhibitor | Target | IC50 / Kd | Assay Type | Key Off-Targets | Reference(s) |
| This compound (XMD17-109) | ERK5 | IC50: 162 nM | In vitro kinase assay | LRRK2 (IC50: 339 nM), BRD4 | [1][4][7] |
| XMD8-92 | ERK5 | Kd: 80 nM | In vitro binding assay | BRD4 (Kd: 170 nM) | [1] |
| AX15836 | ERK5 | Not explicitly reported | Cellular assays | Engineered to lack BRD4 activity | [2] |
| BAY-885 | ERK5 | Not explicitly reported | Cellular assays | Highly selective, no significant BRD4 activity | [2] |
Paradoxical Activation by ERK5 Inhibitors
A critical consideration when working with ERK5 inhibitors is the phenomenon of "paradoxical activation."[2] Several small molecule inhibitors that bind to the ATP-binding pocket of the ERK5 kinase domain have been shown to induce a conformational change in the protein.[2][3] This change can lead to the nuclear translocation of ERK5 and the activation of its C-terminal transcriptional activation domain (TAD), even while the kinase activity is inhibited.[2][5] This can result in biological effects that do not phenocopy genetic knockdown of ERK5.[4]
All tested ERK5 inhibitors to date, including XMD8-92, this compound (XMD17-109), AX15836, and BAY-885, have been shown to cause paradoxical activation to varying degrees.[3] Researchers should be aware of this phenomenon and consider using appropriate controls, such as MEK5 inhibitors or ERK5-degrading PROTACs, to dissect the kinase-dependent and -independent functions of ERK5.[4]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.
In Vitro Kinase Assay
This protocol is a generalized procedure for determining the IC50 of an inhibitor against MEK5 or ERK5.
Figure 2: General workflow for an in vitro kinase assay.
Materials:
-
Recombinant active MEK5 or ERK5 enzyme.
-
Kinase-specific substrate (e.g., inactive ERK5 for MEK5 assay, Myelin Basic Protein (MBP) for ERK5 assay).
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM Beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).
-
ATP solution.
-
Test inhibitors (e.g., this compound, BIX02189) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent.
-
384-well white assay plates.
Procedure:
-
Prepare a master mix of the kinase and substrate in kinase assay buffer.
-
Add 2 µL of the master mix to each well of a 384-well plate.
-
Add 1 µL of serially diluted inhibitor or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Western Blot for ERK5 Phosphorylation
This protocol describes the detection of phosphorylated ERK5 in cell lysates as a measure of pathway activation or inhibition.
Materials:
-
Cell culture reagents.
-
Test inhibitors.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220) and anti-total-ERK5.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of inhibitors for the specified time. Include a positive control (e.g., sorbitol stimulation) and a vehicle control (DMSO).[6]
-
Wash cells with ice-cold PBS and lyse them in supplemented lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK5 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-ERK5 antibody.
Cell Viability Assay (MTT Assay)
This protocol provides a method for assessing the effect of inhibitors on cell proliferation and viability.
Materials:
-
Cell culture reagents and 96-well plates.
-
Test inhibitors.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitors. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
Both MEK5 and ERK5 are viable targets for inhibiting the ERK5 signaling pathway. MEK5 inhibitors, such as BIX02188 and BIX02189, offer high potency and the advantage of not directly causing the paradoxical activation of ERK5's transcriptional function.[6] However, their selectivity against other kinases should be carefully considered.
ERK5 inhibitors, including this compound, provide direct targeting of the terminal kinase in the cascade.[1][7] While potent, the phenomenon of paradoxical activation is a significant caveat that must be addressed in experimental design and data interpretation.[2][3][5] The choice between an MEK5 and an ERK5 inhibitor will depend on the specific research question and the need to dissect the kinase-dependent versus kinase-independent functions of ERK5. For studies aiming to purely inhibit ERK5-mediated phosphorylation, a highly selective MEK5 inhibitor might be the more straightforward tool. Conversely, if the goal is to study the consequences of engaging the ERK5 protein with a small molecule, the available ERK5 inhibitors, used with appropriate controls, are valuable probes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acute pharmacological degradation of ERK5 does not inhibit cellular immune response or proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paradoxical activation of the protein kinase-transcription factor ERK5 by ERK5 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Genetic Validation of Erk5-IN-2 Effects: A Comparative Guide Using siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor Erk5-IN-2 with alternative Erk5 inhibitors, emphasizing the critical role of siRNA-mediated genetic validation to confirm on-target effects. We present supporting experimental data, detailed protocols for key validation experiments, and visual diagrams of the underlying signaling pathways and workflows.
Introduction to Erk5 and its Inhibition
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] The MEK5/ERK5 pathway is implicated in a variety of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1] Dysregulation of the Erk5 pathway has been linked to various diseases, particularly cancer, making it an attractive target for therapeutic intervention.[1][2]
Pharmacological inhibitors are essential tools for studying kinase function and for developing new therapies. However, the specificity of small molecule inhibitors can be a concern, with potential off-target effects leading to misinterpretation of experimental results. Therefore, genetic validation using techniques such as small interfering RNA (siRNA) is crucial to confirm that the observed biological effects of an inhibitor are indeed due to the specific inhibition of the intended target. This guide focuses on the genetic validation of this compound, a potent and selective Erk5 inhibitor, and compares its performance with other commonly used Erk5 inhibitors.
Comparison of Erk5 Inhibitors
Several small molecule inhibitors targeting Erk5 have been developed. Here, we compare this compound with other notable alternatives. It is important to note that IC50 values can vary between different assay conditions and cell types.
| Inhibitor | Target(s) | IC50/Kd for Erk5 | Key Off-Target(s) | Reference(s) |
| This compound | Erk5 | 0.82 µM (IC50) | Does not interact with BRD4 bromodomain | [3] |
| Erk5-IN-1 (XMD17-109) | Erk5 | 162 nM (IC50) | LRRK2 (339 nM IC50) | [4] |
| XMD8-92 | Erk5, BRD4 | 80 nM (Kd) | BRD4 (170 nM Kd) | [4] |
| AX15836 | Erk5 | 8 nM (IC50) | Lacks BRD4 activity | [5] |
| BIX02189 | MEK5 | 1.5 nM (IC50 for MEK5), 59 nM (IC50 for Erk5) | Selective over MEK1/2, ERK2, JNK2 | [4] |
Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of inhibitor potency. Lower values indicate higher potency. The data presented are compiled from various sources and may not be directly comparable due to different experimental conditions.
Experimental Protocols
Genetic validation of Erk5 inhibitor effects is typically achieved by comparing the phenotype induced by the inhibitor with that induced by siRNA-mediated knockdown of Erk5. If the outcomes are similar, it provides strong evidence that the inhibitor's effects are on-target.
Experimental Workflow for siRNA Validation
The following diagram illustrates the logical workflow for validating the on-target effects of an Erk5 inhibitor using siRNA.
Caption: Workflow for validating Erk5 inhibitor effects using siRNA.
siRNA Transfection Protocol
This protocol describes the transient knockdown of Erk5 expression in a human cancer cell line (e.g., HeLa) using lipofection.
Materials:
-
Erk5-specific siRNA duplexes
-
Non-targeting (scrambled) control siRNA
-
Serum-free medium (e.g., Opti-MEM™)
-
Lipofection reagent (e.g., Lipofectamine™ RNAiMAX)
-
6-well tissue culture plates
-
Complete growth medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofection Complex Formation:
-
For each well to be transfected, dilute 20-30 pmol of siRNA (Erk5-specific or control) into 100 µL of serum-free medium in a microcentrifuge tube.
-
In a separate tube, dilute 1-3 µL of lipofection reagent into 100 µL of serum-free medium.
-
Combine the diluted siRNA and diluted lipofection reagent. Mix gently and incubate for 5-20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Aspirate the growth medium from the cells and replace it with 800 µL of fresh, antibiotic-free complete growth medium.
-
Add the 200 µL of siRNA-lipofection complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding to downstream analysis. The optimal incubation time should be determined empirically.
Western Blotting Protocol for Erk5 Knockdown Verification
This protocol is for verifying the knockdown of Erk5 protein expression following siRNA transfection.
Materials:
-
RIP A lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Erk5, anti-p-Erk5, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After the desired incubation period post-transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Erk5) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of Erk5 knockdown. The membrane can be stripped and re-probed with an antibody for a loading control to ensure equal protein loading.
Cell Viability (MTT) Assay Protocol
This protocol measures the effect of Erk5 inhibition or knockdown on cell proliferation and viability.
Materials:
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with various concentrations of the Erk5 inhibitor or transfect with Erk5/control siRNA as described above. Include untreated and vehicle (DMSO) control wells.
-
-
MTT Addition: After the desired treatment period (e.g., 48-72 hours), add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Erk5 Signaling Pathway
The following diagram illustrates the canonical MEK5/ERK5 signaling pathway and some of its key downstream targets.
Caption: The MEK5/ERK5 signaling pathway.
Conclusion
The genetic validation of pharmacological inhibitor effects is a cornerstone of rigorous scientific research in drug discovery and development. For a target such as Erk5, where multiple inhibitors with varying specificities exist, siRNA-mediated knockdown provides an indispensable tool to confirm on-target activity. By comparing the cellular phenotypes induced by this compound with those resulting from Erk5 gene silencing, researchers can confidently attribute the observed effects to the inhibition of the Erk5 pathway. This comparative approach, supported by robust experimental protocols, ensures the reliable interpretation of data and facilitates the advancement of selective and effective therapeutic strategies targeting Erk5.
References
- 1. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bFGF | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. selleckchem.com [selleckchem.com]
- 5. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of ERK5 Inhibition in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 5 (ERK5), also known as big MAP kinase 1 (BMK1), is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] Dysregulation of the MEK5/ERK5 pathway is implicated in various aspects of cancer progression, including proliferation, survival, metastasis, and drug resistance.[1][2] Consequently, targeting ERK5 has emerged as a promising strategy in oncology. While monotherapy with ERK5 inhibitors has shown some efficacy, recent research has highlighted the significant potential of combining ERK5 inhibitors with other anti-cancer agents to achieve synergistic effects, enhance therapeutic efficacy, and overcome resistance mechanisms.
This guide provides a comparative overview of the synergistic effects observed when the ERK5 inhibitor, Erk5-IN-2, and the widely studied analogous compound, XMD8-92, are combined with other cancer drugs. We present available quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways to support further research and drug development in this area.
Comparative Analysis of Synergistic Combinations
The inhibition of ERK5 has demonstrated synergistic anti-cancer effects when combined with a variety of drug classes, including conventional chemotherapy, and other targeted therapies. The following tables summarize the quantitative data from preclinical studies.
Note on ERK5 Inhibitors: While this guide is centered on this compound, a significant portion of the available synergy data has been generated using XMD8-92, a potent and selective inhibitor of ERK5 and bromodomain-containing protein 4 (BRD4).[3] this compound is a selective ERK5 inhibitor with an IC50 of 0.82 µM.[4][5][6][7]
Table 1: Synergistic Effects of ERK5 Inhibitors with Chemotherapy
| Combination | Cancer Type(s) | Cell Line(s) | Quantitative Synergy Data | Observed Effects & Mechanism |
| XMD8-92 + Doxorubicin | Mesothelioma, Cervical, Lung | H2373, HeLa, A549 | Specific CI values not detailed in provided abstracts, but synergy is consistently reported. In H2373 mesothelioma cells, 5 µM doxorubicin-induced IL-1β secretion was significantly inhibited by pre-treatment with XMD8-92.[8] | Increased apoptosis and significant tumor regression.[9] The synergy is mediated through enhanced nucleolar sequestration of MDM2, leading to p53 upregulation.[8] |
| XMD8-92 + 5-Fluorouracil (5-FU) | Colorectal Cancer | HCT116, SW620 | Specific CI values not detailed in provided abstracts, but synergy is reported. | Enhanced cytotoxicity and increased apoptosis through p53-dependent transcriptional activation of p21 and Puma. Reduced tumor burden in vivo.[9] |
Table 2: Synergistic Effects of ERK5 Inhibitors with Targeted Therapies
| Combination | Cancer Type(s) | Cell Line(s) | Quantitative Synergy Data | Observed Effects & Mechanism |
| XMD8-92 + Ipatasertib (Akt inhibitor) | Triple-Negative Breast Cancer (TNBC) | MDA-MB-231, BT-549 | Synergistic in MDA-MB-231 and BT-549 cells. Specific CI values not detailed in provided abstracts.[10] | More effective at reducing proliferation and survival than single agents. Induced apoptosis and p21 restoration. The synergy is attributed to the loss of Bad phosphorylation at two distinct sites.[10] |
| XMD8-92 + BVD-523 (ERK1/2 inhibitor) | Triple-Negative Breast Cancer (TNBC) | MDA-MB-231, MDA-MB-468 | Combination Index (CI) < 0.2 at a 1:1 ratio, indicating strong synergy. | Overcomes compensatory ERK5 activation upon ERK1/2 inhibition, leading to synergistic anti-proliferative effects. |
| XMD8-92 + Crizotinib (ALK inhibitor) | Neuroblastoma | - | Synergistic reduction in cell proliferation and xenograft growth. Specific quantitative data not provided in abstracts.[2] | ERK5 is activated by ALK through the PI3K/AKT and MEKK3-MEK5-ERK5 pathways. Dual inhibition blocks this signaling axis.[2] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of ERK5 inhibition are rooted in the complex interplay of various signaling pathways that control cell fate. The following diagrams, generated using the DOT language, illustrate these interactions.
Crosstalk between ERK1/2 and ERK5 Pathways in Cancer Drug Resistance
When the primary MAPK pathway (RAF-MEK1/2-ERK1/2) is inhibited, cancer cells can activate the parallel MEK5-ERK5 pathway as a compensatory survival mechanism. Dual inhibition blocks this escape route, leading to a more potent anti-cancer effect.
Synergistic Mechanism of ERK5 and PI3K/Akt Inhibition
The PI3K/Akt and MEK5/ERK5 pathways are both critical for cell survival. Their dual inhibition leads to a more profound pro-apoptotic effect, partly through the dephosphorylation of the pro-apoptotic protein Bad at two distinct sites.
Key Experimental Protocols
Reproducibility is paramount in research. Below are detailed methodologies for key experiments cited in the context of evaluating drug synergy.
Cell Viability and Synergy Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is commonly used to determine the IC50 (half-maximal inhibitory concentration) of individual drugs and to calculate the Combination Index (CI) for drug combinations, where CI < 1 indicates synergy.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound/XMD8-92 and other cancer drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of each drug and their combinations at a constant ratio. Remove the medium from the wells and add 100 µL of medium containing the drugs. Include wells with untreated cells as a control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. Incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each drug. For combinations, calculate the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy.
Western Blotting for Phosphorylated Kinases (p-ERK5, p-Akt)
Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of kinases like ERK5 and Akt, to elucidate the mechanism of drug action.
Materials:
-
Cell lysates from drug-treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK5, anti-ERK5, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the drug combinations for the desired time. Wash cells with ice-cold PBS and lyse them in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Experimental Workflow for Synergy Evaluation
The following diagram illustrates a typical workflow for assessing the synergistic effects of a drug combination.
Conclusion
The preclinical data strongly suggest that inhibiting ERK5 in combination with other anti-cancer agents is a promising therapeutic strategy. Synergistic effects have been observed with both conventional chemotherapies and targeted drugs across various cancer types, most notably in triple-negative breast cancer and colorectal cancer. The primary mechanisms underlying this synergy involve overcoming compensatory signaling pathways and targeting multiple nodes within the complex network that governs cancer cell proliferation and survival. The provided experimental protocols and pathway diagrams serve as a resource for researchers to further investigate and validate these findings, with the ultimate goal of translating these promising combination strategies into clinical applications. Further studies are warranted to identify optimal dosing schedules and to explore the efficacy of these combinations in more complex in vivo models and eventually in clinical trials.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | ERK | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological inhibition of the MEK5/ERK5 and PI3K/Akt signaling pathways synergistically reduces viability in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Proliferative Effects of Erk5-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Erk5-IN-2's anti-proliferative performance against other known Erk5 inhibitors. The information presented herein is supported by experimental data to aid in the selection of the most appropriate chemical probe for studying the role of Erk5 in cell proliferation.
Extracellular signal-regulated kinase 5 (Erk5), also known as big mitogen-activated protein kinase 1 (BMK1), is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is crucial in regulating cellular processes such as proliferation, survival, and differentiation.[1] Dysregulation of the MEK5/Erk5 signaling cascade has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.[1][2]
This compound is an orally active and selective inhibitor of Erk5.[3][4] A critical aspect of validating its anti-proliferative effects is to compare its performance with other established Erk5 inhibitors, particularly concerning their selectivity and mechanism of action.
Comparative Analysis of Erk5 Inhibitors
The table below summarizes the inhibitory concentrations (IC50) of this compound and other commonly used Erk5 inhibitors. It is important to note that some first-generation Erk5 inhibitors, such as XMD8-92, have been shown to have significant off-target effects, most notably on Bromodomain-containing protein 4 (BRD4).[5][6][7] This dual activity can complicate the interpretation of experimental results, as the observed anti-proliferative effects may not be solely due to Erk5 inhibition.[5][6] More recent inhibitors, like this compound and AX15836, have been developed to be more selective for Erk5, lacking significant BRD4 inhibitory activity.[3][4]
| Inhibitor | Target(s) | IC50/Kd for Erk5 | IC50/Kd for MEK5 | IC50/Kd for BRD4 | Anti-proliferative EC50 | Cell Line(s) |
| This compound | Erk5 | 0.82 µM[3][4] | - | No interaction[3][4] | Not explicitly found in a direct comparison | - |
| XMD8-92 | Erk5, BRD4 | 80 nM (Kd)[3][4] | Not inhibited[1] | 190 nM (Kd)[3] | 1.10 ± 0.25 to 3.28 ± 1.14 µM[6] | MV-4-11 |
| AX15836 | Erk5 | 8 nM[3] | - | 3,600 nM (Kd) | > 15 µM[6][8] | MM.1S, MV-4-11 |
| BIX02189 | MEK5, Erk5 | 59 nM[3] | 1.5 nM[3] | - | Not explicitly found in a direct comparison | - |
| Erk5-IN-1 (XMD17-109) | Erk5, LRRK2 | 162 nM[3][9] | - | 200-700 nM | - | - |
Note: IC50 and Kd values can vary between different assay conditions and laboratories. The data presented here is for comparative purposes. The lack of direct comparative anti-proliferative data for all compounds in the same cell lines highlights a gap in the current literature. Studies have shown that the anti-proliferative effects of dual Erk5/BRD4 inhibitors like XMD8-92 may be attributable to their BRD4 inhibition, as highly selective Erk5 inhibitors like AX15836 showed no effect on the proliferation of certain cancer cell lines.[6][8]
Signaling Pathways and Experimental Workflow
To effectively validate the anti-proliferative effects of this compound, it is crucial to understand the underlying signaling pathway and to follow a structured experimental workflow.
MEK5/Erk5 Signaling Pathway
The diagram below illustrates the canonical MEK5/Erk5 signaling pathway. Upon stimulation by growth factors or stress, MEKK2/3 phosphorylates and activates MEK5, which in turn phosphorylates and activates Erk5. Activated Erk5 translocates to the nucleus and phosphorylates various transcription factors, such as MEF2, leading to the expression of genes involved in cell proliferation and survival.
Caption: The MEK5/Erk5 signaling cascade leading to cell proliferation.
Experimental Workflow for Validating Anti-proliferative Effects
The following diagram outlines a typical workflow for assessing the anti-proliferative activity of an Erk5 inhibitor.
Caption: Workflow for assessing inhibitor anti-proliferative effects.
Experimental Protocols
Detailed methodologies for two common proliferation assays are provided below.
MTT Cell Proliferation Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound and other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of this compound and other inhibitors in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each inhibitor.
EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay
This assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates (or coverslips in larger plates for imaging)
-
This compound and other inhibitors
-
EdU solution (e.g., 10 mM in DMSO)
-
Fixative (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Inhibitor Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
EdU Labeling: Two to four hours before the end of the incubation period, add EdU to each well to a final concentration of 10 µM.
-
Fixation and Permeabilization:
-
Carefully remove the medium and wash the cells with PBS.
-
Add the fixative and incubate for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Add the permeabilization buffer and incubate for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
-
Click-iT® Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.
-
Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells with PBS.
-
-
Nuclear Staining: Add the nuclear counterstain and incubate for 15-30 minutes.
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (determined by the nuclear counterstain).
-
Alternatively, analyze the cells by flow cytometry to quantify the EdU-positive population.
-
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle-treated control and determine the IC50 value for each inhibitor.
By following these protocols and considering the comparative data, researchers can effectively validate the anti-proliferative effects of this compound and make informed decisions for their future studies.
References
- 1. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ERK5 kinase activity is dispensable for cellular immune response and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERK5 and Cell Proliferation: Nuclear Localization Is What Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. selleckchem.com [selleckchem.com]
Safety Operating Guide
Personal protective equipment for handling Erk5-IN-2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Erk5-IN-2. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. The specific requirements may vary based on the experimental context and institutional policies.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Safety glasses | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing and Aliquoting (Solid) | Safety goggles | Nitrile gloves | Laboratory coat | N95 or P2 respirator (if dust is generated) |
| Solution Preparation | Safety goggles or face shield | Nitrile gloves | Laboratory coat | Use in a chemical fume hood |
| In Vitro Experiments | Safety glasses | Nitrile gloves | Laboratory coat | Not generally required (if handled in solution) |
| In Vivo Experiments | Safety goggles and face shield | Nitrile gloves | Full-coverage laboratory coat or disposable gown | Use in a ventilated cabinet or with appropriate local exhaust ventilation |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and CAS number (1888305-96-1) match the order.
-
Store the solid compound at -20°C for up to 3 years.
-
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.
2. Solution Preparation:
-
All solution preparation should be conducted in a certified chemical fume hood.
-
To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO. For example, a 78 mg/mL concentration can be achieved in DMSO.
-
For in vivo studies, specific formulations may be required. For instance, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
3. Experimental Use:
-
When handling the solid compound, use appropriate tools (e.g., spatulas) to avoid generating dust.
-
For cell-based assays, add the inhibitor to the culture medium to the desired final concentration.
-
For animal experiments, administer the prepared formulation via the appropriate route (e.g., oral gavage, intravenous injection).
-
Always work within a well-ventilated area.
Disposal Plan
1. Waste Segregation:
-
All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered hazardous chemical waste.
-
Segregate this compound waste from other laboratory waste streams.
2. Waste Collection:
-
Collect solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect liquid waste, including unused solutions and contaminated media, in a separate, sealed, and labeled hazardous waste container.
3. Final Disposal:
-
Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not pour this compound solutions down the drain.
Visualizing Key Processes
To further clarify the critical pathways and procedures, the following diagrams have been generated.
Caption: ERK5 Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
